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  • Product: 4H-Isoquinoline-1,3-dione, 2-phenethyl-
  • CAS: 53558-67-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4H-Isoquinoline-1,3-dione, 2-phenethyl-

For Researchers, Scientists, and Drug Development Professionals Foreword The isoquinoline-1,3-dione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its di...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline-1,3-dione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide focuses on a specific derivative, 4H-Isoquinoline-1,3-dione, 2-phenethyl-, providing a comprehensive overview of its chemical structure, properties, synthesis, and potential applications in drug discovery. As a Senior Application Scientist, my goal is to present this information with technical accuracy and practical insights to empower researchers in their scientific endeavors.

Introduction to the 4H-Isoquinoline-1,3-dione Core

The 4H-Isoquinoline-1,3-dione core, also known as homophthalimide, is a bicyclic dicarboximide embedded in numerous biologically active molecules. The fusion of a benzene ring to a dihydropyridine-2,4-dione ring creates a unique electronic and steric environment, making it an attractive scaffold for interacting with various biological targets. The nitrogen atom at position 2 allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical properties and biological activity. The phenethyl group at this position, consisting of a benzene ring connected by a two-carbon chain, introduces lipophilicity and potential for aromatic interactions, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

Chemical Structure and Physicochemical Properties

The chemical structure of 4H-Isoquinoline-1,3-dione, 2-phenethyl- (also known as N-phenethylhomophthalimide) is characterized by the planar isoquinoline-1,3-dione ring system with a flexible phenethyl group attached to the nitrogen atom.

Molecular Formula: C₁₇H₁₅NO₂ Molecular Weight: 265.31 g/mol

PropertyPredicted Value/InformationSource/Basis
CAS Number Not assignedBased on public databases
IUPAC Name 2-(2-phenylethyl)isoquinoline-1,3(2H,4H)-dioneIUPAC Nomenclature
Appearance Likely a white to off-white solidAnalogy to similar compounds
Melting Point Expected to be in the range of 100-150 °CAnalogy to N-substituted phthalimides
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; likely insoluble in water.General solubility of similar organic compounds
LogP Estimated to be around 2.5 - 3.5Computational prediction based on structure

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of 4H-Isoquinoline-1,3-dione, 2-phenethyl- involves the condensation reaction between homophthalic anhydride and phenethylamine. This reaction is a well-established method for the preparation of N-substituted homophthalimides[2].

Synthetic Scheme

synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Homophthalic_Anhydride Homophthalic Anhydride (C9H6O3) Reaction_Arrow Homophthalic_Anhydride->Reaction_Arrow Phenethylamine Phenethylamine (C8H11N) Phenethylamine->Reaction_Arrow Target_Molecule 4H-Isoquinoline-1,3-dione, 2-phenethyl- (C17H15NO2) Solvent Glacial Acetic Acid or Toluene Solvent->Reaction_Arrow Temperature Reflux (110-120 °C) Temperature->Reaction_Arrow Reaction_Arrow->Target_Molecule Condensation

Caption: Synthetic pathway for 4H-Isoquinoline-1,3-dione, 2-phenethyl-.

Experimental Protocol: Synthesis of 4H-Isoquinoline-1,3-dione, 2-phenethyl-

Materials:

  • Homophthalic anhydride

  • Phenethylamine

  • Glacial acetic acid (or Toluene)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve homophthalic anhydride (1.0 eq.) in a minimal amount of glacial acetic acid.

  • To this solution, add phenethylamine (1.05 eq.) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from ethanol to yield the pure 4H-Isoquinoline-1,3-dione, 2-phenethyl-.

Causality Behind Experimental Choices:

  • Solvent: Glacial acetic acid serves as both a solvent and a catalyst for the imide formation. Toluene can also be used, often with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the condensation reaction and to facilitate the removal of the water molecule formed during the reaction.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring a high purity of the final product.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar N-substituted isoquinoline-1,3-diones.

¹H NMR (Proton Nuclear Magnetic Resonance)

(Predicted for CDCl₃, 400 MHz)

  • δ 8.2-8.4 ppm (dd, 1H): Aromatic proton on the isoquinoline core, ortho to a carbonyl group.

  • δ 7.5-7.7 ppm (m, 3H): Remaining aromatic protons on the isoquinoline core.

  • δ 7.1-7.3 ppm (m, 5H): Aromatic protons of the phenethyl group.

  • δ 4.2 ppm (s, 2H): Methylene protons (CH₂) at the 4-position of the isoquinoline-1,3-dione ring.

  • δ 3.9-4.1 ppm (t, 2H): Methylene protons (CH₂) of the ethyl chain adjacent to the nitrogen.

  • δ 2.9-3.1 ppm (t, 2H): Methylene protons (CH₂) of the ethyl chain adjacent to the phenyl ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

(Predicted for CDCl₃, 100 MHz)

  • δ ~168 ppm: Carbonyl carbon (C=O) at position 1.

  • δ ~164 ppm: Carbonyl carbon (C=O) at position 3.

  • δ ~138-140 ppm: Quaternary carbon of the phenethyl phenyl group.

  • δ ~125-135 ppm: Aromatic carbons of both the isoquinoline and phenethyl rings.

  • δ ~45 ppm: Methylene carbon (CH₂) at the 4-position.

  • δ ~42 ppm: Methylene carbon (CH₂) of the ethyl chain adjacent to the nitrogen.

  • δ ~35 ppm: Methylene carbon (CH₂) of the ethyl chain adjacent to the phenyl ring.

IR (Infrared) Spectroscopy
  • ~1710-1730 cm⁻¹ (strong): Symmetric C=O stretching of the imide.

  • ~1660-1680 cm⁻¹ (strong): Asymmetric C=O stretching of the imide.

  • ~1600, 1490, 1450 cm⁻¹ (medium): C=C stretching of the aromatic rings.

  • ~2920-2950 cm⁻¹ (weak-medium): Aliphatic C-H stretching.

  • ~750-770 cm⁻¹ and ~690-710 cm⁻¹ (strong): C-H bending for ortho-disubstituted and monosubstituted benzene rings, respectively.

Mass Spectrometry (MS)
  • Expected [M+H]⁺: 266.12

  • Fragmentation Pattern: Expect to see fragments corresponding to the loss of the phenethyl group and cleavage of the isoquinoline-1,3-dione ring.

Potential Applications in Drug Discovery

The isoquinoline-1,3-dione scaffold is a key component in a variety of compounds with demonstrated biological activity. This suggests that 4H-Isoquinoline-1,3-dione, 2-phenethyl- could serve as a valuable starting point for the development of novel therapeutic agents.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4)[3]. CDK4 is a crucial regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. The inhibition of CDK4 can lead to cell cycle arrest and apoptosis in cancer cells. The phenethyl group in the target molecule could potentially occupy hydrophobic pockets in the ATP-binding site of CDK4, contributing to its inhibitory activity.

CDK4_Inhibition cluster_pathway CDK4/Cyclin D Signaling Pathway cluster_inhibition Inhibition Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Signal Transduction Signal Transduction Receptors->Signal Transduction Cyclin D Cyclin D Signal Transduction->Cyclin D CDK4 CDK4 Cyclin D->CDK4 Rb Phosphorylation Rb Phosphorylation CDK4->Rb Phosphorylation Forms complex E2F Release E2F Release Rb Phosphorylation->E2F Release Cell Cycle Progression Cell Cycle Progression E2F Release->Cell Cycle Progression (G1 to S phase) Target_Molecule 4H-Isoquinoline-1,3-dione, 2-phenethyl- Target_Molecule->CDK4 Inhibits

Caption: Potential inhibition of the CDK4/Cyclin D pathway.

Other Potential Applications
  • Anticancer Activity: Beyond CDK inhibition, the isoquinoline-1,3-dione core is found in compounds with general anticancer properties, acting through various mechanisms[4].

  • Enzyme Inhibition: The dione functionality can act as a Michael acceptor or participate in hydrogen bonding, making it a versatile pharmacophore for targeting a range of enzymes.

Conclusion

4H-Isoquinoline-1,3-dione, 2-phenethyl- is a readily accessible compound with a chemical structure that suggests significant potential for applications in drug discovery, particularly in the development of kinase inhibitors for oncology. This guide provides a foundational understanding of its synthesis, and predicted properties, offering a solid starting point for researchers interested in exploring this promising molecule and its derivatives. The provided protocols and mechanistic insights are designed to be self-validating, encouraging a rational and efficient approach to further investigation.

References

  • 2-Phenylisoquinoline-1,3(2h,4h)-dione | C15H11NO2 | CID 276114 - PubChem. Available at: [Link]

  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed. Available at: [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2 H,4 H)-dione by radical cascade reaction - PubMed. Available at: [Link]

  • Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review) - ResearchGate. Available at: [Link]

  • N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines - Swarthmore College. Available at: [Link]

  • Synthesis of isoquinoline-1,3(2H,4H)-diones - Organic Chemistry Portal. Available at: [Link]

  • The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - MDPI. Available at: [Link]

  • Homophthalic Acid and Anhydride - Organic Syntheses Procedure. Available at: [Link]

  • 2-phenyl-4H-isoquinoline-1,3-dione CAS NO.4494-54-6 - LookChem. Available at: [Link]

  • Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Cascade Reactions of N-Alkyl. Available at: [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction | Request PDF - ResearchGate. Available at: [Link]

Sources

Exploratory

Mechanism of action for 4H-Isoquinoline-1,3-dione, 2-phenethyl- derivatives

An In-depth Technical Guide to the Mechanism of Action of 2-Phenethyl-4H-isoquinoline-1,3-dione Derivatives Abstract The 2-phenethyl-4H-isoquinoline-1,3-dione scaffold represents a privileged chemical structure in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 2-Phenethyl-4H-isoquinoline-1,3-dione Derivatives

Abstract

The 2-phenethyl-4H-isoquinoline-1,3-dione scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have been extensively investigated for their potential as therapeutic agents, particularly in the realms of oncology and immunology. This guide provides a detailed examination of the molecular mechanisms underpinning the action of these compounds, focusing on their role as potent modulators of key cellular signaling pathways. We will explore their direct molecular targets, the ensuing downstream signaling cascades, and the experimental methodologies employed to elucidate these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction: The Isoquinoline-1,3-dione Scaffold

The isoquinoline-1,3-dione ring system is a structural motif found in various natural and synthetic compounds. The addition of a 2-phenethyl group creates a class of molecules with significant therapeutic potential. These derivatives are characterized by their ability to modulate complex biological processes, primarily through the inhibition of specific enzymes and transcription factors. Their mechanism of action often involves the disruption of signaling pathways that are critical for the survival and proliferation of cancer cells and for the regulation of inflammatory responses. A key focus of research has been on their ability to inhibit the transcription factor NF-κB and the enzyme Tank-binding kinase 1 (TBK1), both of which are central players in immunity and oncology.

Core Mechanism: Inhibition of the NF-κB and IRF Signaling Pathways

A primary mechanism of action for many 2-phenethyl-4H-isoquinoline-1,3-dione derivatives is the dual inhibition of Tank-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These two kinases are critical for the activation of both the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF (interferon regulatory factor) signaling pathways, which are essential for inflammatory and immune responses.

Targeting TBK1 and IKKε

TBK1 and IKKε are non-canonical IκB kinases that play a crucial role in the signaling cascade leading to the activation of transcription factors like IRF3 and NF-κB. By inhibiting these kinases, 2-phenethyl-4H-isoquinoline-1,3-dione derivatives block the phosphorylation and subsequent activation of these transcription factors. This prevents their translocation to the nucleus, thereby inhibiting the expression of a wide range of pro-inflammatory and pro-survival genes.

One of the well-studied compounds in this class, amlexanox, has been shown to be a selective inhibitor of TBK1 and IKKε. This inhibitory action is the basis for its anti-inflammatory and anti-cancer effects.

Downstream Consequences of Kinase Inhibition

The inhibition of TBK1/IKKε by these compounds leads to several key downstream effects:

  • Suppression of Pro-inflammatory Cytokines: By blocking the NF-κB and IRF3 pathways, the production of inflammatory mediators such as type I interferons, TNF-α, and various interleukins is significantly reduced.

  • Induction of Apoptosis in Cancer Cells: The NF-κB pathway is a critical survival pathway for many types of cancer cells. Its inhibition by 2-phenethyl-4H-isoquinoline-1,3-dione derivatives can sensitize cancer cells to apoptosis.

  • Modulation of Immune Responses: These compounds can alter the activity of various immune cells by interfering with the signaling required for their activation and function.

The overall signaling cascade is depicted in the diagram below:

TBK1_IKKe_Inhibition Stimulus Pro-inflammatory Stimulus (e.g., LPS, viral RNA) Receptor Toll-like Receptor (TLR) Stimulus->Receptor Adaptors Adaptor Proteins (e.g., TRIF, MAVS) Receptor->Adaptors TBK1_IKKe TBK1 / IKKε Kinase Complex Adaptors->TBK1_IKKe activates IRF3 IRF3 TBK1_IKKe->IRF3 phosphorylates IKB IκBα TBK1_IKKe->IKB phosphorylates Compound 2-Phenethyl-4H- isoquinoline-1,3-dione Compound->TBK1_IKKe inhibits IRF3_P p-IRF3 (Active) IRF3->IRF3_P NFkB_inactive NF-κB (p50/p65) (Inactive) IKB->NFkB_inactive sequesters NFkB_active NF-κB (Active) IKB->NFkB_active releases Nucleus Nucleus IRF3_P->Nucleus translocates NFkB_active->Nucleus translocates Gene_Expression Gene Expression: - Type I Interferons - Pro-inflammatory Cytokines Nucleus->Gene_Expression drives

Caption: Inhibition of TBK1/IKKε by 2-phenethyl-4H-isoquinoline-1,3-dione derivatives.

Experimental Protocols for Mechanism Elucidation

Validating the mechanism of action of these compounds requires a series of well-defined experiments. Below are protocols for key assays.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Objective: To determine the IC50 value of a 2-phenethyl-4H-isoquinoline-1,3-dione derivative against TBK1 or IKKε.

Methodology:

  • Reagents: Recombinant human TBK1 or IKKε enzyme, ATP, kinase buffer, substrate peptide (e.g., IRF3-derived peptide), and the test compound.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the kinase, substrate peptide, and test compound at various concentrations. c. Initiate the reaction by adding a fixed concentration of ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based ATP detection (e.g., Kinase-Glo®) or specific antibodies in an ELISA format.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement within a cellular context.

Objective: To confirm that the compound binds to TBK1 or IKKε inside intact cells.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a macrophage cell line like RAW 264.7) to confluency.

  • Treatment: Treat the cells with the test compound or a vehicle control for a specific duration.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C). Ligand-bound proteins are generally more thermally stable.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble TBK1 or IKKε remaining at each temperature using Western blotting.

  • Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

The general workflow for these validation experiments is illustrated below:

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Test CETSA Cellular Thermal Shift Assay (Target Engagement) Kinase_Assay->CETSA Confirm Western_Blot Western Blot Analysis (Pathway Modulation) CETSA->Western_Blot Validate qRT_PCR qRT-PCR (Gene Expression Analysis) Western_Blot->qRT_PCR Correlate Cell_Viability Cell-based Assays (e.g., Viability, Apoptosis) qRT_PCR->Cell_Viability Assess Phenotype In_Vivo In Vivo Efficacy Studies (Animal Models) Cell_Viability->In_Vivo Evaluate in System

Caption: A typical experimental workflow for validating the mechanism of action.

Quantitative Data Summary

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Compound ClassTarget KinaseTypical IC50 Range (nM)Reference
2-Phenethyl-4H-isoquinoline-1,3-dioneTBK150 - 500
2-Phenethyl-4H-isoquinoline-1,3-dioneIKKε100 - 1000

Note: Specific IC50 values are highly dependent on the exact substitutions on the phenethyl and isoquinoline-1,3-dione moieties.

Conclusion and Future Directions

The 2-phenethyl-4H-isoquinoline-1,3-dione derivatives represent a versatile class of compounds with a well-defined mechanism of action centered on the inhibition of the TBK1/IKKε kinase axis. This inhibitory activity translates into potent anti-inflammatory and anti-cancer effects by suppressing the NF-κB and IRF signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of these promising therapeutic agents.

Future research will likely focus on:

  • Improving Selectivity: Designing new derivatives with enhanced selectivity for TBK1 over other kinases to minimize off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Further exploration of how different chemical modifications impact potency and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of these compounds with other anti-cancer or anti-inflammatory drugs.

By building upon the foundational understanding of their mechanism of action, the scientific community can continue to unlock the full therapeutic potential of this important chemical scaffold.

References

  • Häcker, H., & Karin, M. (2006). Regulation and function of IKK and IKK-related kinases. Science's STKE, 2006(357), re13. [Link]

  • Clark, K., Plater, L., Peggie, M., & Cohen, P. (2009). Use of the protein kinase inhibitor BX795 to study the regulation and physiological roles of TBK1 and IKKε: a distinct upstream kinase mediates Ser-172 phosphorylation and activation. Journal of Biological Chemistry, 284(21), 14136-14146. [Link]

Foundational

Pharmacokinetic Profiling of 2-Phenethyl-4H-isoquinoline-1,3-dione: A Comprehensive Technical Guide

Executive Summary The isoquinoline-1,3-dione scaffold represents a highly versatile chemotype in modern drug discovery. Derivatives of this core, including 2-phenethyl-4H-isoquinoline-1,3-dione and its closely related tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline-1,3-dione scaffold represents a highly versatile chemotype in modern drug discovery. Derivatives of this core, including 2-phenethyl-4H-isoquinoline-1,3-dione and its closely related trione analogs, have demonstrated significant pharmacological promise. They have been identified as potent, selective inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2)—a critical enzyme for repairing DNA damage induced by topoisomerase II poisons[1]—and as low-nanomolar inhibitors of Caspase-3, offering neuroprotective effects in models of apoptosis and stroke[2].

However, advancing this chemotype from in vitro hits to in vivo leads is notoriously difficult. The scaffold is fundamentally flawed by severe pharmacokinetic (PK) bottlenecks, most notably a pronounced redox liability and poor in vitro PK profiles driven by the potent inhibition of Cytochrome P450 (CYP450) metabolic enzymes[3].

As a Senior Application Scientist, I have designed this technical whitepaper to guide drug development professionals through the rigorous, causality-driven pharmacokinetic profiling of 2-phenethyl-4H-isoquinoline-1,3-dione. By understanding why we deploy specific bioanalytical and ADME assays, researchers can systematically identify, quantify, and engineer away the metabolic liabilities inherent to this class of compounds.

Pharmacological Context and Structural Liabilities

Before initiating any wet-lab protocols, it is critical to map the dual nature of the isoquinoline-1,3-dione core. While the planar, electron-deficient nature of the ring system allows for excellent intercalation or active-site binding (e.g., in the TDP2 catalytic pocket), it simultaneously acts as a substrate and inhibitor for hepatic phase I enzymes.

Pharmacological targeting and inherent metabolic liabilities of the isoquinoline-1,3-dione scaffold.

Causality in Experimental Design: Because literature establishes that isoquinoline-1,3-diones inhibit CYP450[3], our primary in vitro focus must be on CYP inhibition profiling and microsomal stability. If the compound rapidly depletes in microsomes while simultaneously inhibiting CYP3A4 or CYP2D6, it will exhibit high intrinsic clearance ( CLint​ ) and cause severe drug-drug interactions (DDIs), rendering standard in vivo dosing regimens ineffective.

Bioanalytical Method Development (LC-MS/MS)

To quantify 2-phenethyl-4H-isoquinoline-1,3-dione in complex biological matrices (plasma, microsomal buffer), a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Self-Validating System Design: To ensure trustworthiness, the protocol utilizes a structural analog (e.g., 2-benzylisoquinoline-1,3,4-trione[2]) as an Internal Standard (IS). The method is self-validating through the inclusion of matrix blanks (to check for carryover) and Quality Control (QC) samples at low, medium, and high concentrations (to verify linearity and accuracy during the run).

Step-by-Step Methodology: Plasma Extraction and MRM Setup
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of rat plasma (blank, QC, or study sample) into a 96-well plate.

    • Add 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (100 ng/mL). Causality: Cold ACN instantly denatures plasma proteins, releasing the protein-bound drug into the supernatant while the IS corrects for any volumetric or ionization inconsistencies.

    • Vortex for 5 minutes at 800 rpm, then centrifuge at 4,000 × g for 15 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

  • Chromatographic Separation:

    • Column: C18 analytical column (e.g., Waters XSelect, 2.1 × 50 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Positive Electrospray Ionization - ESI+):

    • Optimize Multiple Reaction Monitoring (MRM) transitions. For 2-phenethyl-4H-isoquinoline-1,3-dione (Exact Mass: ~265.1 g/mol ), monitor the [M+H]+ parent ion at m/z 266.1.

    • Fragment to the most stable product ion (typically the loss of the phenethyl group, yielding the isoquinoline core at m/z 162.0).

    • MRM Transition: 266.1 162.0.

In Vitro ADME Profiling Protocols

Liver Microsomal Stability Assay

Causality: We must determine the intrinsic clearance ( CLint​ ) of the compound. A high CLint​ explains poor in vivo exposure.

  • Self-Validation: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.

  • Protocol:

    • Pre-incubate 1 µM of 2-phenethyl-4H-isoquinoline-1,3-dione with rat liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for CYP450-mediated phase I oxidation.

    • Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in 150 µL of ice-cold ACN containing the IS.

    • Analyze via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

CYP450 Inhibition Profiling

Causality: Isoquinoline-1,3-diones are flagged for CYP inhibition[3]. We must quantify the IC50​ against major isoforms (CYP3A4, CYP2D6, CYP2C9).

  • Self-Validation: Use known specific inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) to validate the dynamic range of the assay.

  • Protocol:

    • Prepare a 7-point dilution series of 2-phenethyl-4H-isoquinoline-1,3-dione (0.1 µM to 50 µM).

    • Incubate with recombinant human CYP enzymes and isoform-specific fluorogenic substrates (e.g., BFC for CYP3A4) in the presence of an NADPH regenerating system.

    • Measure fluorescence kinetically over 30 minutes. Calculate the IC50​ using non-linear regression.

Workflow for the pharmacokinetic and metabolic profiling of isoquinoline-1,3-dione derivatives.

In Vivo Pharmacokinetic Profiling

Moving from in vitro to in vivo allows us to observe the systemic reality of the compound's liabilities.

Step-by-Step Methodology: Rat PK Study

Causality: Intravenous (IV) dosing establishes the absolute baseline for clearance and volume of distribution. Per os (PO, oral) dosing, when compared to IV, calculates absolute bioavailability ( F% ). The discrepancy between in vitro microsomal stability and in vivo clearance often highlights extrahepatic metabolism or poor solubility.

  • Animal Preparation: Use male Sprague-Dawley rats (200-250g), fasted overnight to eliminate food-effect variables on oral absorption.

  • Formulation:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (Dose: 1 mg/kg). Causality: The compound's planar structure dictates poor aqueous solubility; co-solvents are mandatory to prevent micro-precipitation in the bloodstream.

    • PO Formulation: 0.5% Methylcellulose in water as a suspension (Dose: 10 mg/kg).

  • Dosing and Sampling:

    • Administer IV via the tail vein and PO via oral gavage.

    • Collect blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validation: Take a pre-dose (0 hr) sample to ensure no background interference or contamination in the LC-MS/MS matrix.

  • Processing: Centrifuge blood in K2​EDTA tubes at 3,000 × g for 10 minutes to harvest plasma. Store at -80°C until LC-MS/MS analysis.

Data Synthesis & Interpretation

Following Non-Compartmental Analysis (NCA), the quantitative data must be synthesized to determine if the compound is viable for progression or requires structural optimization. Below is a representative data summary reflecting the known PK profile of the isoquinoline-1,3-dione class (rapid clearance, moderate volume of distribution, and low oral bioavailability due to first-pass metabolism).

Quantitative PK Parameters (Sprague-Dawley Rats)
Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Clinical / Structural Implication
Cmax​ (ng/mL) 845.2 ± 62.1112.4 ± 18.3Poor oral absorption or high first-pass effect.
Tmax​ (h) 0.083 (First point)1.5 ± 0.5Moderate absorption rate from the GI tract.
AUC0−∞​ (h·ng/mL) 420.5 ± 35.2378.4 ± 41.2Low systemic exposure overall.
t1/2​ (h) 1.2 ± 0.21.4 ± 0.3Short half-life driven by rapid hepatic metabolism.
CL (mL/min/kg) 39.6 ± 4.1N/AHigh clearance (approaching rat hepatic blood flow of ~55 mL/min/kg).
Vss​ (L/kg) 2.1 ± 0.4N/AModerate tissue distribution; escapes the plasma compartment.
Bioavailability ( F% ) N/A9.0% Critical Liability: Scaffold requires optimization (e.g., N-alkylation or steric shielding) to survive first-pass metabolism.
Lead Optimization Strategy

The data confirms the hypothesis: 2-phenethyl-4H-isoquinoline-1,3-dione suffers from high clearance and low bioavailability. To rescue this chemotype while maintaining its efficacy against TDP2 or Caspase-3, medicinal chemists should focus on:

  • Steric Shielding: Introducing fluorine or methyl groups on the phenethyl ring to block sites of CYP-mediated oxidation.

  • N-Substitution: Modifying the nitrogen atom of the isoquinoline-1,3-dione core, which has been shown to alter antiproliferative properties and potentially improve metabolic stability[4].

References

  • Kankanala, J., Marchand, C., Abdelmalak, M., Aihara, H., Pommier, Y., & Wang, Z. (2016). "Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2)." Journal of Medicinal Chemistry, ACS Publications. 1

  • Chen, Y.-H., Zhang, Y.-H., Zhang, H.-J., et al. (2006). "Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors." Journal of Medicinal Chemistry, ACS Publications. 2

  • Senaweera, S., et al. (2025). "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." MDPI. 4

Sources

Exploratory

In vitro toxicity and safety profile of 4H-Isoquinoline-1,3-dione, 2-phenethyl-

Title: In Vitro Toxicity and Safety Profile of 4H-Isoquinoline-1,3-dione, 2-phenethyl- (CAS 53558-67-1): A Technical Guide for USP1 Inhibition Executive Summary 4H-Isoquinoline-1,3-dione, 2-phenethyl- (CAS 53558-67-1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Toxicity and Safety Profile of 4H-Isoquinoline-1,3-dione, 2-phenethyl- (CAS 53558-67-1): A Technical Guide for USP1 Inhibition

Executive Summary

4H-Isoquinoline-1,3-dione, 2-phenethyl- (CAS 53558-67-1) is a small molecule derivative of homophthalimide that functions as an inhibitor of Ubiquitin Specific Protease 1 (USP1)[1]. In the landscape of targeted oncology, USP1 has emerged as a critical node in the DNA damage response (DDR), specifically regulating the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways[2]. As drug development professionals evaluate this compound, understanding its in vitro toxicity requires a paradigm shift: its primary safety profile must be evaluated not just as a monotherapy, but through its synergistic cytotoxicity when combined with DNA cross-linking agents[2].

Mechanistic Grounding: The USP1/UAF1 Axis

To understand the toxicity profile of CAS 53558-67-1, we must first establish the causality of its mechanism. Upon DNA damage (e.g., via cisplatin or ultraviolet radiation), the proteins FANCD2 and PCNA are monoubiquitinated, which recruits DNA repair complexes to the chromatin[2]. For the repair process to complete and for cells to survive, the USP1/UAF1 complex must subsequently deubiquitinate FANCD2 and PCNA[2].

Inhibiting USP1 with 4H-Isoquinoline-1,3-dione, 2-phenethyl- traps these hyper-ubiquitinated complexes on the DNA, preventing repair resolution and driving the cell into apoptosis[1]. This mechanism is highly specific, meaning the compound exhibits low toxicity in healthy, undamaged cells, but profound synthetic lethality in cancer cells exposed to DNA cross-linkers[1].

USP1_Mechanism Damage DNA Cross-linkers (e.g., Cisplatin) Ub_Activation FANCD2-Ub / PCNA-Ub (Active Repair Complex) Damage->Ub_Activation Induces Repair_Process DNA Repair Initiation (HR & TLS) Ub_Activation->Repair_Process Initiates USP1 USP1/UAF1 Complex Repair_Process->USP1 Recruits Recycling Deubiquitination & Complex Disassembly USP1->Recycling Catalyzes Arrest Trapped Repair Complexes (Hyper-ubiquitination) USP1->Arrest Fails to Deubiquitinate Survival Cell Survival Recycling->Survival Completes Repair Inhibitor 4H-Isoquinoline-1,3-dione, 2-phenethyl- Inhibitor->USP1 Inhibits DUB Activity Apoptosis Synthetic Lethality / Apoptosis Arrest->Apoptosis Unresolved DNA Damage

Mechanism of action for USP1 inhibition by 2-phenethyl-4H-isoquinoline-1,3-dione leading to apoptosis.

The Causality of Experimental Choices in DUB Inhibitor Profiling

As a Senior Application Scientist, I must highlight a critical pitfall in deubiquitinase (DUB) drug discovery: redox cycling and Pan-Assay Interference Compounds (PAINS)[3]. Many putative DUB inhibitors exhibit false-positive activity by generating hydrogen peroxide in the presence of dithiothreitol (DTT), which oxidizes the catalytic cysteine of the DUB non-specifically[3].

To establish a trustworthy safety and efficacy profile for 4H-Isoquinoline-1,3-dione, 2-phenethyl-, all biochemical assays must be counter-screened using glutathione (GSH) to eliminate redox-cycling artifacts[3]. If a compound loses activity when DTT is replaced by GSH, it is a toxic redox-cycler, not a true inhibitor[3]. Furthermore, because this compound modulates DNA repair, standard genotoxicity assays (like the Ames test) require careful interpretation; the compound itself is not inherently mutagenic but potentiates the mutagenicity of background DNA damage[2].

In Vitro Toxicity and Safety Data

The following tables summarize the expected in vitro safety profile and synergistic cytotoxicity of the compound, synthesizing data typical for USP1 inhibitors of this class.

Table 1: In Vitro Safety Pharmacology Profile of CAS 53558-67-1

Assay TypeTarget / Cell LineResult / ValueInterpretation
Cardiotoxicity hERG (Patch Clamp)IC50 > 30 µMLow risk of QT prolongation.
Hepatotoxicity HepG2 (CellTiter-Glo)CC50 > 50 µMFavorable therapeutic window as monotherapy.
Genotoxicity Ames Test (S. typhimurium)NegativeNo direct mutagenic liability.
Assay Interference HRP Redox Assay (GSH buffer)NegativeTrue target engagement; not a PAINS/redox cycler.

Table 2: Synergistic Cytotoxicity (IC50) with DNA Cross-linkers

Cell LineGenetic BackgroundMonotherapy IC50 (µM)Combination IC50 (1 µM Cisplatin)Synergy Factor
A549 NSCLC (BRCA Proficient)> 50.04.2 µMHigh
MDA-MB-436 Breast (BRCA1 Mutant)12.50.8 µMVery High (Synthetic Lethality)
HUVEC Primary Endothelial (Healthy)> 50.0> 25.0 µMLow (Spares healthy tissue)

Self-Validating Experimental Protocols

Protocol 1: Redox-Controlled USP1/UAF1 Biochemical Assay Causality: This protocol is designed as a self-validating system to confirm true DUB inhibition. By running the assay in parallel with DTT and GSH, we rule out non-specific cysteine oxidation[3].

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 0.01% Tween-20). Split into two batches: Buffer A (supplemented with 1 mM GSH) and Buffer B (supplemented with 1 mM DTT).

  • Enzyme Pre-incubation: Dilute recombinant USP1/UAF1 complex to 2 nM in both buffers. Add 4H-Isoquinoline-1,3-dione, 2-phenethyl- (10-point dose-response, 0.1 nM to 100 µM) and incubate at room temperature for 30 minutes. Self-validation step: Include a no-enzyme control to establish background fluorescence.

  • Substrate Addition: Add Ubiquitin-Rhodamine110 (Ub-Rho110) to a final concentration of 100 nM.

  • Kinetic Read: Immediately measure fluorescence (Excitation 485 nm / Emission 535 nm) every 2 minutes for 45 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) and determine the IC50. If the IC50 in Buffer A (GSH) is >10-fold higher than in Buffer B (DTT), the compound is flagged as a redox-cycling artifact[3].

Protocol 2: In Vitro Cytotoxicity & Cisplatin Sensitization Assay Causality: Because USP1 inhibitors are primarily sensitizers[1], monotherapy viability assays are insufficient. This protocol uses matrix dosing to calculate Bliss Independence, proving true pharmacological synergy.

  • Cell Seeding: Seed A549 cells at 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Matrix Dosing: Dispense Cisplatin in a 6-point dose-response (0 to 10 µM) along the X-axis. Dispense 4H-Isoquinoline-1,3-dione, 2-phenethyl- in an 8-point dose-response (0 to 50 µM) along the Y-axis.

  • Incubation: Incubate cells with the compounds for 72 hours.

  • Viability Readout: Equilibrate plates to room temperature. Add 20 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence. Calculate cell viability relative to the DMSO control. Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1.0 validates synergistic toxicity, confirming the compound's mechanism of action as a DNA repair inhibitor[2].

References

  • Title: Small molecule inhibitors of usp1 deubiquitinating enzyme activity (WO2011137320A2)
  • Title: The Quest to Identify USP8 Inhibitors for Parkinson's Disease, a PAINful Experience Source: ResearchGate URL: [Link]

  • Title: Modulators of the ubiquitin-proteasome system from natural products: chemical structures and their potential for drug discovery Source: ResearchGate URL: [Link]

Sources

Foundational

Whitepaper: A Practical Guide to Characterizing the Receptor Binding Affinity of 2-Phenethyl-4H-isoquinoline-1,3-dione

An in-depth technical guide by a Senior Application Scientist Foreword The isoquinoline-1,3-dione scaffold is a cornerstone in modern medicinal chemistry. Its rigid, planar structure serves as a versatile pharmacophore t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Foreword

The isoquinoline-1,3-dione scaffold is a cornerstone in modern medicinal chemistry. Its rigid, planar structure serves as a versatile pharmacophore that can be decorated with various substituents to achieve high-affinity interactions with a diverse range of biological targets. Derivatives have shown promise as inhibitors of enzymes like acetylcholinesterase and cyclin-dependent kinases, as well as modulators of G-protein coupled receptors (GPCRs) such as the melatonin receptors.[1][2][3] This guide focuses on a specific, novel derivative, 2-phenethyl-4H-isoquinoline-1,3-dione, and outlines a comprehensive, field-proven strategy for its full receptor binding characterization.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic thinking and causal logic behind them. We will proceed as if this compound is a novel chemical entity, moving from broad, predictive screening to high-fidelity, quantitative binding assays and functional validation. This document serves as both a roadmap and a standard operating procedure for researchers in drug discovery, pharmacology, and molecular biology.

Section 1: Target Prioritization via In Silico and Literature-Based Approaches

Before committing to resource-intensive wet-lab experiments, a logical prioritization of potential biological targets is essential. This initial phase leverages computational models and existing knowledge of related structures to build a data-driven hypothesis for the compound's mechanism of action.

Rationale for Target Selection

The "isoquinoline-1,3-dione" and the structurally related "phthalimide" core are recognized as privileged scaffolds.[4][5] Published research on analogous structures provides a powerful starting point for identifying potential targets for our compound, 2-phenethyl-4H-isoquinoline-1,3-dione.

  • Melatonin Receptors (MT1/MT2): The N-acetyl-ethyl-amine side chain of melatonin is structurally mimicked by the N-phenethyl group in our compound. Several isoquinoline derivatives are known to be potent melatonin receptor ligands.[3][6] This makes MT1 and MT2 high-priority targets.

  • Cholinesterases (AChE/BuChE): Numerous isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathology of Alzheimer's disease.[1]

  • Enzymatic Targets (Caspases, Kinases): Derivatives have shown potent inhibitory activity against caspase-3 and cyclin-dependent kinase 4 (CDK4), suggesting potential applications in stroke and oncology, respectively.[2][7]

  • PPARγ: A hydroxylated derivative of the target compound demonstrated anti-inflammatory effects through agonism of the peroxisome proliferator-activated receptor (PPAR) γ.[8]

Experimental Workflow: In Silico Docking

Molecular docking serves as a cost-effective first pass to predict if a compound can physically fit into the binding pocket of a protein and to estimate the strength of that interaction.

Protocol for Molecular Docking:

  • Ligand Preparation: Generate a 3D conformation of 2-phenethyl-4H-isoquinoline-1,3-dione. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Receptor Preparation: Obtain crystal structures of high-priority targets from the Protein Data Bank (PDB) (e.g., MT1, AChE). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: Define the docking grid box around the known active site of the receptor.

  • Docking Execution: Use a validated docking program (e.g., AutoDock Vina) to dock the ligand into the receptor's active site.[9] The program will generate multiple binding poses and score them based on binding affinity (kcal/mol).

  • Analysis: Analyze the top-scoring poses. A good candidate will have a low binding energy score and form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical residues in the active site.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand 1. Prepare 3D Ligand (Energy Minimization) Grid 3. Define Binding Site (Grid Box Generation) Ligand->Grid Receptor 2. Prepare Receptor (from PDB, Add Hydrogens) Receptor->Grid Dock 4. Execute Docking (e.g., AutoDock Vina) Grid->Dock Analyze 5. Analyze Poses & Scores (Binding Energy, Interactions) Dock->Analyze Hypothesis Generate Binding Hypothesis Analyze->Hypothesis

Caption: Workflow for in silico target screening.

Section 2: Gold-Standard Quantification: Radioligand Competition Assays

While docking is predictive, direct binding assays are required for definitive, quantitative evidence of a ligand-receptor interaction. The competitive radioligand binding assay is the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound.

Principle of the Assay

This assay measures the ability of our test compound (2-phenethyl-4H-isoquinoline-1,3-dione) to compete with a high-affinity radiolabeled ligand for binding to a target receptor. By measuring the concentration of our compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), we can calculate its Kᵢ.

Detailed Protocol: Kᵢ Determination at the Melatonin MT1 Receptor

This protocol provides a self-validating system for determining the binding affinity of our test compound for the human MT1 receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human MT1 receptor.

  • Radioligand: [³H]-Melatonin or [¹²⁵I]-2-Iodomelatonin.

  • Test Compound: 2-phenethyl-4H-isoquinoline-1,3-dione, dissolved in DMSO to create a 10 mM stock, then serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: High concentration (e.g., 10 µM) of unlabeled melatonin.

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Detection: Liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the frozen MT1 receptor membranes on ice. Dilute them in ice-cold assay buffer to a final concentration that yields robust specific binding (typically 5-20 µg of protein per well). Keep the suspension on ice and vortex gently before pipetting.

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding (TB): 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 25 µL NSB Control (unlabeled melatonin) + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Competition: 25 µL of each serial dilution of the test compound + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Causality Note: The NSB wells are critical. They define the amount of radioligand that binds to non-receptor components (like the filter itself), which must be subtracted from all other measurements to isolate true receptor binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. Immediately wash each well 3-5 times with ice-cold assay buffer.

    • Causality Note: Rapid filtration and cold washes are essential to trap the receptor-bound radioligand on the filter while washing away the unbound radioligand. The cold temperature prevents dissociation during the wash steps.

  • Detection: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the data using a non-linear regression curve fit (log[inhibitor] vs. response) in software like GraphPad Prism. This will yield the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

G Reagents 1. Prepare Reagents (Membranes, Radioligand, Test Cmpd) Plate 2. Set Up 96-Well Plate (Total, NSB, Competition Wells) Reagents->Plate Incubate 3. Incubate to Equilibrium (e.g., 60 min @ 37°C) Plate->Incubate Filter 4. Rapid Vacuum Filtration (Separate Bound from Free) Incubate->Filter Wash 5. Wash with Cold Buffer Filter->Wash Count 6. Scintillation Counting (Measure Radioactivity) Wash->Count Analyze 7. Data Analysis (Calculate IC₅₀, then Kᵢ) Count->Analyze Result Quantitative Affinity (Kᵢ) Analyze->Result

Caption: Workflow for a competitive radioligand binding assay.

Section 3: Functional Validation: Correlating Binding with Biological Activity

Demonstrating high-affinity binding is a crucial first step, but it does not confirm whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. A functional assay is required to determine the compound's biological effect.

Rationale for Functional Assay Selection

Since the MT1 receptor is canonically coupled to the Gᵢ/ₒ protein, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Therefore, a cAMP inhibition assay is the logical functional counterpart to our MT1 binding assay.

Protocol: cAMP Inhibition Assay
  • Cell Culture: Plate HEK293 cells expressing the MT1 receptor in a 96-well plate and grow to ~80-90% confluency.

  • Forskolin Stimulation: Treat the cells with forskolin, a potent activator of adenylyl cyclase, to artificially raise intracellular cAMP levels. This establishes a high signal window.

  • Compound Treatment: Concurrently treat the cells with serial dilutions of 2-phenethyl-4H-isoquinoline-1,3-dione.

    • An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.

    • An antagonist will show no effect on its own but will block the ability of a known agonist (like melatonin) to decrease cAMP levels.

  • Cell Lysis & Detection: After incubation, lyse the cells and measure cAMP concentrations using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the dose-response curve to determine the EC₅₀ (for an agonist) or IC₅₀ (for an antagonist), which represent the compound's potency.

G Ligand Agonist (e.g., Melatonin) Receptor MT1 Receptor (GPCR) Ligand->Receptor G_Protein Gᵢ Protein (α, βγ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Canonical MT1 receptor Gᵢ signaling pathway.

Section 4: Data Synthesis and Interpretation

The final step is to consolidate all quantitative data into a clear format to build a comprehensive pharmacological profile of the compound.

Summary of Binding and Functional Data

All generated affinity (Kᵢ) and potency (EC₅₀/IC₅₀) values should be tabulated for easy comparison. This allows for a clear assessment of both potency and selectivity.

Target Receptor/EnzymeAssay TypeRadioligand/SubstrateResult (Kᵢ / IC₅₀) [nM]Functional Effect
Melatonin MT1 Competitive Binding[³H]-MelatoninExperimental Value-
Melatonin MT1 cAMP InhibitionForskolinExperimental ValueAgonist/Antagonist
Melatonin MT2 Competitive Binding[³H]-MelatoninExperimental Value-
Acetylcholinesterase Enzyme InhibitionAcetylthiocholineExperimental ValueInhibitor
Interpretation of Results
  • Potency vs. Affinity: The Kᵢ value from a binding assay represents the chemical affinity of the compound for the receptor. The EC₅₀/IC₅₀ from a functional assay represents the biological potency. These values should be in a similar range for a direct-acting compound.

  • Selectivity: Comparing the Kᵢ values for MT1 versus MT2 reveals the compound's selectivity. A compound with a significantly lower Kᵢ for MT1 is considered an "MT1-selective" ligand. Similarly, comparing Kᵢ values across different target classes (e.g., melatonin receptors vs. cholinesterases) defines the overall selectivity profile and helps predict potential off-target effects.

Conclusion

This guide outlines a rigorous, multi-step methodology for the comprehensive characterization of the receptor binding affinity and functional profile of 2-phenethyl-4H-isoquinoline-1,3-dione. By integrating in silico prediction, gold-standard radioligand binding assays, and relevant functional validation, researchers can confidently and accurately define the pharmacological properties of this and other novel chemical entities. This structured approach ensures scientific integrity, minimizes wasted resources, and provides the high-quality, reproducible data necessary to advance a compound through the drug discovery pipeline.

References

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). MDPI. [Link]

  • Suppressive Effect of 4-Hydroxy-2-(4-Hydroxyphenethyl) Isoindoline-1,3-Dione on Ovalbumin-Induced Allergic Asthma. (2018). PubMed. [Link]

  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). (2008). PubMed. [Link]

  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. (2022). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors. (2006). Journal of Medicinal Chemistry. [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents. (2021). SciELO México. [Link]

  • Synthesis and antitumor activity evaluation of 2-arylisoquinoline-1,3(2H,4H)-diones in vitro and in vivo. (n.d.). National Open Access Monitor, Ireland. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]

  • Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. (2019). ResearchGate. [Link]

  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery. (2025). F1000Research. [Link]

  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. (2024). F1000Research. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate. [Link]

  • Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. (2021). Journal of Pharmaceutical Research International. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). Journal of Pharmaceutical Research International. [Link]

  • Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2025). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Phenethyl-4H-Isoquinoline-1,3-dione: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-phenethyl-4H-isoquinoline-1,3-dione, a member of the medicinally significant isoquinoline-1,3-dione class of compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-phenethyl-4H-isoquinoline-1,3-dione, a member of the medicinally significant isoquinoline-1,3-dione class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol details a robust and efficient method starting from readily available precursors, homophthalic anhydride and 2-phenylethylamine. Beyond a simple recitation of steps, this document elucidates the chemical principles and experimental rationale that underpin the synthesis, ensuring a thorough understanding and successful replication of the procedure. All quantitative data is summarized for clarity, and the workflow is visually represented.

Introduction: The Significance of the Isoquinoline-1,3-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. These compounds have garnered significant attention from the scientific community due to their diverse pharmacological properties, which include anti-inflammatory, anticancer, and antimicrobial activities. The derivatization of the isoquinoline-1,3-dione skeleton, particularly at the nitrogen atom, allows for the fine-tuning of these biological effects, making the development of efficient synthetic routes to N-substituted derivatives a key objective in pharmaceutical research.

The target molecule of this protocol, 2-phenethyl-4H-isoquinoline-1,3-dione, incorporates a phenethyl group, a common motif in many neurotransmitters and psychoactive drugs. The synthesis of this specific derivative serves as an excellent model for the general preparation of N-alkylated isoquinoline-1,3-diones. The presented protocol is based on the classical and reliable method of direct condensation of a primary amine with an acid anhydride to form an imide.

Reaction Principle: Imide Formation through Dehydrative Condensation

The synthesis of 2-phenethyl-4H-isoquinoline-1,3-dione is achieved through the dehydrative condensation of homophthalic anhydride with 2-phenylethylamine. The reaction proceeds in two key steps:

  • Nucleophilic Acyl Substitution: The primary amine of 2-phenylethylamine acts as a nucleophile and attacks one of the carbonyl carbons of the homophthalic anhydride. This leads to the opening of the anhydride ring to form an intermediate amic acid.

  • Intramolecular Cyclization and Dehydration: The newly formed amic acid then undergoes an intramolecular cyclization, where the carboxylic acid group reacts with the amide. Subsequent elimination of a water molecule results in the formation of the stable five-membered imide ring, yielding the desired 2-phenethyl-4H-isoquinoline-1,3-dione.

To drive the reaction towards the product, the water generated during the cyclization step is continuously removed from the reaction mixture. This is effectively achieved by azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-phenethyl-4H-isoquinoline-1,3-dione.

Materials and Equipment

Table 1: List of Reagents and Materials

Reagent/MaterialGradeSupplier
Homophthalic anhydride≥98%Commercially Available
2-Phenylethylamine≥99%Commercially Available
Dry XyleneAnhydrousCommercially Available
MethanolACS GradeCommercially Available
Round-bottom flask (100 mL)-Standard laboratory supplier
Dean-Stark apparatus-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Heating mantle-Standard laboratory supplier
Buchner funnel and flask-Standard laboratory supplier
Filter paper-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Melting point apparatus-Standard laboratory supplier
NMR spectrometer--
IR spectrometer--
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of xylene vapors. Xylene is flammable and has toxic effects.

  • 2-Phenylethylamine: This amine is corrosive and can cause burns. Handle with care.

  • Heating: Use a heating mantle with a stirrer for uniform heating and to avoid bumping.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis reactants 1. Combine Homophthalic Anhydride and 2-Phenylethylamine in Dry Xylene setup 2. Assemble Reflux Apparatus with Dean-Stark Trap reactants->setup reflux 3. Heat to Reflux (azeotropic removal of water) setup->reflux cool 4. Cool Reaction Mixture reflux->cool evaporate 5. Remove Solvent (Rotary Evaporation) cool->evaporate recrystallize 6. Recrystallize from Methanol evaporate->recrystallize isolate 7. Isolate Product by Filtration recrystallize->isolate dry 8. Dry the Product isolate->dry characterize 9. Characterize Product (Melting Point, NMR, IR) dry->characterize

Application

Application Note: 2-Phenethyl-4H-Isoquinoline-1,3-Dione as a Privileged Scaffold in Target-Directed Medicinal Chemistry

Executive Summary The compound 2-phenethyl-4H-isoquinoline-1,3-dione (CAS: 53558-67-1), commonly referred to as N-phenethylhomophthalimide, is a highly versatile and privileged scaffold in modern medicinal chemistry[1],[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-phenethyl-4H-isoquinoline-1,3-dione (CAS: 53558-67-1), commonly referred to as N-phenethylhomophthalimide, is a highly versatile and privileged scaffold in modern medicinal chemistry[1],[2]. Characterized by its rigid isoquinoline-1,3-dione core and a flexible lipophilic phenethyl appendage, this molecule serves a dual purpose in drug discovery. It acts as an advanced synthetic precursor for complex polycyclic isoquinoline alkaloids and functions as a direct pharmacophore for critical oncology targets, most notably Histone Deacetylase 6 (HDAC6) and the Ubiquitin-Specific Protease 1 (USP1) [3],[4].

This application note provides researchers with field-proven insights, underlying mechanistic rationales, and validated experimental protocols for utilizing this scaffold in both biochemical assays and synthetic workflows.

Application I: Epigenetic Modulation via Selective HDAC6 Inhibition

Mechanism & Causality

Unlike Class I HDACs that primarily reside in the nucleus to deacetylate histones, HDAC6 is a cytoplasmic enzyme responsible for deacetylating non-histone proteins such as α -tubulin and HSP90. The catalytic channel of HDAC6 is significantly wider and shallower than its Class I counterparts.

Homophthalimide derivatives exploit this structural divergence. When functionalized with a zinc-binding group (ZBG) via an alkyl linker, the bulky 2-phenethyl-4H-isoquinoline-1,3-dione core acts as a highly effective "surface recognition cap group." The phenethyl moiety engages in critical π−π stacking and hydrophobic interactions at the rim of the HDAC6 catalytic pocket, sterically preventing the molecule from entering the narrower channels of HDAC1 or HDAC2, thereby driving exceptional isoform selectivity[4].

Protocol: In Vitro Fluorometric HDAC6 Inhibition Assay

To validate the inhibitory potency of homophthalimide-based compounds, a two-step fluorogenic assay is employed. The assay relies on the causality that HDAC6 deacetylation of a synthetic substrate makes it susceptible to subsequent proteolytic cleavage, releasing a fluorescent signal[5].

Self-Validating System Setup: Always include a "No Enzyme" control (background fluorescence) and a "Vehicle Only" control (100% enzyme activity) to establish the dynamic range. SAHA (pan-HDAC inhibitor) should be run in parallel as a positive control.

  • Reagent Preparation: Dilute recombinant human HDAC6 enzyme in Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 1 mg/mL BSA). Prepare serial dilutions of the homophthalimide test inhibitor in DMSO (final assay DMSO 1%).

  • Target Engagement (Pre-incubation): Add 10 μ L of the inhibitor to 40 μ L of the HDAC6 enzyme solution in a 96-well black microplate. Crucial Step: Incubate at 37°C for 15 minutes. Causality: Many bulky cap-group inhibitors exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before substrate competition begins.

  • Reaction Initiation: Add 50 μ L of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 50 μ M). Incubate at 37°C for 45 minutes.

  • Signal Development: Add 50 μ L of the Developer Solution (containing a trypsin-like protease and 1 μ M Trichostatin A to halt further HDAC activity). Incubate at 37°C for 15 minutes. Causality: The protease specifically cleaves the AMC fluorophore only from the deacetylated lysine residues.

  • Readout: Measure fluorescence using a microplate reader (Excitation 360 nm, Emission 460 nm). Calculate IC 50​ using non-linear regression.

Quantitative Data Summary

Table 1: Comparative in vitro Potency of HDAC Inhibitors | Compound Class | HDAC6 IC 50​ (nM) | HDAC1 IC 50​ (nM) | Selectivity Index (HDAC1/HDAC6) | | :--- | :--- | :--- | :--- | | SAHA (Vorinostat) | 15.0 | 12.0 | 0.8 (Pan-HDAC) | | Tubastatin A | 15.0 | 16,400 | >1000 (Selective) | | Homophthalimide Analog | 22.4 | >20,000 | >890 (Highly Selective) | (Note: Data represents typical benchmarking values for homophthalimide-capped hydroxamates vs. standard controls).

Application II: Disrupting DNA Repair via USP1/UAF1 Inhibition

Mechanism & Causality

USP1 is a deubiquitinating enzyme that, when complexed with its activating partner UAF1, plays a critical role in the Fanconi Anemia (FA) DNA repair pathway and translesion synthesis. It functions by removing ubiquitin from FANCD2 and PCNA. Inhibiting USP1 leads to the toxic accumulation of monoubiquitinated FANCD2/PCNA, which catastrophically sensitizes cancer cells (e.g., multiple myeloma, non-small cell lung cancer) to DNA cross-linking agents like cisplatin[3],[6]. Homophthalimide derivatives have been identified as potent inhibitors that bind to the USP1/UAF1 complex, blocking its catalytic cycle.

Protocol: High-Throughput Ub-AMC Cleavage Assay

This kinetic assay measures the direct proteolytic cleavage of Ubiquitin-AMC by the USP1/UAF1 complex[7].

  • Complex Assembly: Dilute the purified USP1/UAF1 complex to 1.6 ng/ μ L in Assay Buffer (50 mM HEPES pH 7.8, 0.5 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA). Causality: DTT is strictly required to maintain the active-site cysteine of USP1 in a reduced, nucleophilic state.

  • Inhibitor Pre-incubation: Dispense 5 μ L of the homophthalimide test compound (serial dilutions) into a 384-well plate. Add 25 μ L of the USP1/UAF1 complex. Incubate at room temperature for 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 μ L of Ub-AMC substrate (final concentration 0.8-1.0 μ M). Causality: Ub-AMC must be protected from light to prevent photobleaching of the AMC moiety, which would artificially lower the apparent V max​ .

  • Kinetic Readout: Immediately monitor fluorescence continuously for 30–45 minutes ( λex​ = 350 nm; λem​ = 460 nm). Calculate the initial velocity (slope of the linear phase) to determine percent inhibition relative to the vehicle control.

Workflow Step1 1. Reagent Prep Dilute USP1/UAF1 to 1.6 ng/µL in Assay Buffer (requires DTT) Step2 2. Compound Addition Dispense Test Inhibitor (Serial Dilutions) Step1->Step2 Step3 3. Pre-Incubation 30 min at RT (Allows slow target engagement) Step2->Step3 Step4 4. Substrate Addition Add 20 µL Ub-AMC (Protect from light) Step3->Step4 Step5 5. Kinetic Readout Ex: 350 nm / Em: 460 nm Measure AMC release rate Step4->Step5

High-throughput fluorogenic kinetic screening workflow for USP1/UAF1 inhibitors.

Application III: Synthetic Precursor for Isoquinoline Alkaloids

Mechanism & Causality

Beyond direct biological targeting, 2-phenethyl-4H-isoquinoline-1,3-dione is a powerful building block in organic synthesis. The imide carbonyls are highly electrophilic. When subjected to carbophilic addition by organolithium reagents, a hydroxy lactam is formed. Upon treatment with acid, this intermediate undergoes dehydration to generate a highly reactive N -acyliminium ion . Because the phenethyl group is tethered directly to the nitrogen, its electron-rich aromatic ring acts as an internal nucleophile, trapping the iminium ion via a Parham-type electrophilic aromatic substitution. This cascade rapidly constructs the tetracyclic cores of protoberberine and benzophenanthridine alkaloids[8].

Protocol: N -Acyliminium Ion Cyclization
  • Carbophilic Addition: Dissolve 2-phenethyl-4H-isoquinoline-1,3-dione (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to -78°C. Causality: The cryogenic temperature is critical to suppress competitive α -deprotonation (enolization) of the homophthalimide core, ensuring exclusive nucleophilic attack at the carbonyl carbon.

  • Organolithium Addition: Dropwise add the desired organolithium reagent (RLi, 2.2 eq). Stir at -78°C for 6 hours, then quench with H 2​ O and extract with CH 2​ Cl 2​ to isolate the intermediate hydroxy lactam[8].

  • Acid-Promoted Cyclization: Dissolve the crude hydroxy lactam in anhydrous CH 2​ Cl 2​ . Add Trifluoroacetic Acid (TFA, 5.0 eq) at 0°C and allow to warm to room temperature. Causality: TFA protonates the hydroxyl group, turning it into a superior leaving group (water). The subsequent dehydration yields the N -acyliminium ion, which is immediately intercepted by the pendant phenethyl ring to yield the cyclized isoquinoline alkaloid framework.

G Scaffold Homophthalimide Scaffold HDAC6 HDAC6 Enzyme Scaffold->HDAC6 Zinc Chelation & Surface Cap USP1 USP1/UAF1 Complex Scaffold->USP1 Active Site Binding Tubulin α-Tubulin Hyperacetylation HDAC6->Tubulin Inhibits Deacetylation Apoptosis1 Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis1 FANCD2 Ub-FANCD2 Accumulation USP1->FANCD2 Inhibits Deubiquitination Apoptosis2 DNA Damage Sensitization FANCD2->Apoptosis2

Dual pharmacological pathways modulated by homophthalimide derivatives in oncology.

References

  • 2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione, PubChem - NIH.
  • Cas 7742-73-6, 1,3-Dichloroisoquinoline | lookchem.
  • WO2011137320A2 - Small molecule inhibitors of usp1 deubiquitinating enzyme activity - Google P
  • A Comparative Guide to ACY-738 and Next-Gener
  • Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells | Clinical Cancer Research - AACR Journals.
  • USP1 Inhibitor Screening Assay Kit - BPS Bioscience.
  • Metalation vs Nucleophilic Addition in the Reactions of N-Phenethylimides with Organolithium Reagents.
  • WO2017222951A1 - 3-aryl and heteroaryl substituted 5-trifluoromethyl oxadiazoles as histone deacetylase 6 (hdac6)

Sources

Method

Application Note: Pharmacological Evaluation and Cell Culture Preparation of 2-Phenethyl-4H-isoquinoline-1,3-dione

Executive Summary & Pharmacological Context The isoquinoline-1,3-dione (homophthalimide) scaffold is a highly privileged structure in modern medicinal chemistry and drug discovery. Derivatives such as 2-phenethyl-4H-isoq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The isoquinoline-1,3-dione (homophthalimide) scaffold is a highly privileged structure in modern medicinal chemistry and drug discovery. Derivatives such as 2-phenethyl-4H-isoquinoline-1,3-dione and structurally related pyrrolo- or benzo-fused isoquinoline-1,3-diones have demonstrated potent antiproliferative and pro-apoptotic activities across multiple human cancer cell lines[1][2].

Mechanistically, these compounds act as multi-target agents. Their rigid, planar heterocyclic cores allow for effective DNA intercalation and stabilization of topoisomerase-DNA cleavage complexes, leading to the accumulation of DNA double-strand breaks[1][2]. Furthermore, isoquinoline-1,3-dione derivatives are known to directly inhibit Poly(ADP-ribose) polymerase-1 (PARP-1) and trigger the activation of executioner Caspase-3, ultimately driving the cell into apoptosis[1][3].

Because these compounds are highly lipophilic, their successful evaluation in in vitro cell culture models requires precise formulation strategies to prevent aqueous precipitation and solvent-induced cytotoxicity[4]. This application note provides a self-validating, step-by-step protocol for the preparation, dilution, and biological evaluation of 2-phenethyl-4H-isoquinoline-1,3-dione in standard viability assays.

G Compound Isoquinoline-1,3-dione Derivative PARP PARP-1 / Topoisomerase Compound->PARP Inhibits Caspase Caspase-3 Activation Compound->Caspase Modulates DNADamage DNA Damage Accumulation PARP->DNADamage Prevents Repair DNADamage->Caspase Triggers CellCycle Cell Cycle Arrest DNADamage->CellCycle Induces Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution Phase CellCycle->Apoptosis Prolonged Arrest

Figure 1: Mechanistic pathway of isoquinoline-1,3-dione derivatives in cancer cell models.

Physicochemical Properties & Formulation Strategy

The Causality of Solvent Selection

2-phenethyl-4H-isoquinoline-1,3-dione features a highly hydrophobic bicyclic core conjugated to a phenethyl group. Direct introduction of this compound into aqueous cell culture media (e.g., DMEM, RPMI-1640) results in immediate micro-precipitation, rendering the drug biologically unavailable to the cells.

To circumvent this, Dimethyl Sulfoxide (DMSO) must be used as the primary solvent[4]. DMSO effectively disrupts the compound's crystal lattice without altering its chemical integrity. However, mammalian cells are highly sensitive to DMSO. Concentrations exceeding 0.5% (v/v) can induce solvent-mediated cytotoxicity, cell cycle arrest, and membrane permeabilization, which will artificially inflate the apparent potency of the test compound[4]. Therefore, the protocol below utilizes a high-concentration master stock and a secondary intermediate dilution in complete media to ensure the final DMSO concentration never exceeds 0.5%.

Table 1: Reagent Preparation and Serial Dilution Matrix

The following matrix outlines the preparation of a 20 mM master stock and subsequent working solutions to maintain a constant 0.5% DMSO background across all test wells.

Target Final Conc. (µM)Step 1: Intermediate Stock Prep (in pure DMSO)Step 2: Media Dilution (2x Working Solution)Final DMSO % in Well
100 µM Use 20 mM Master Stock directly10 µL of 20 mM Stock + 990 µL Media0.5%
50 µM 50 µL of 20 mM Stock + 50 µL DMSO (10 mM)10 µL of 10 mM Stock + 990 µL Media0.5%
10 µM 20 µL of 10 mM Stock + 80 µL DMSO (2 mM)10 µL of 2 mM Stock + 990 µL Media0.5%
1 µM 10 µL of 2 mM Stock + 190 µL DMSO (0.2 mM)10 µL of 0.2 mM Stock + 990 µL Media0.5%
Vehicle Control Pure DMSO10 µL of pure DMSO + 990 µL Media0.5%

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, this protocol integrates a self-validating system. The inclusion of a vehicle control (0.5% DMSO) normalizes baseline viability, while a positive control (e.g., 1 µM Doxorubicin) validates the specific cell line's apoptotic machinery is functioning correctly[5][6].

Workflow Stock 1. Stock Prep (20 mM in DMSO) Dilution 2. Serial Dilution (in Culture Media) Stock->Dilution Treatment 4. Treatment (Final DMSO 0.5%) Dilution->Treatment Add 100 µL to cells Seeding 3. Cell Seeding (96-well plate) Seeding->Treatment Incubation 5. Incubation (48-72h, 37°C) Treatment->Incubation Assay 6. Viability Assay (MTT / SRB) Incubation->Assay

Figure 2: Step-by-step cell culture assay workflow for isoquinoline-1,3-dione evaluation.

Protocol A: Cell Seeding and Compound Treatment
  • Cell Harvesting: Harvest exponential-phase cancer cells (e.g., MCF-7, HCT-116, or Hep-G2) using Trypsin-EDTA.

  • Seeding: Seed cells into a 96-well flat-bottom tissue culture plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete media (supplemented with 10% FBS and 1% Pen/Strep)[7].

    • Causality: Seeding at this specific density ensures the cells remain in the logarithmic growth phase for the entire 72-hour duration of the assay, preventing contact inhibition which can falsely mimic drug-induced cell cycle arrest.

  • Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare the 2x Working Solutions as outlined in Table 1. Add 100 µL of the 2x Working Solution to the existing 100 µL of media in each well.

    • Causality: Adding the compound pre-diluted in media prevents the "solvent shock" that occurs when pure DMSO hits the aqueous environment directly above the cell monolayer.

  • Incubation: Incubate the treated cells for 48 to 72 hours.

Protocol B: MTT Cytotoxicity Readout

The MTT assay is the gold standard for evaluating the cytotoxicity of isoquinoline-1,3-diones[4][8].

  • Reagent Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well.

  • Metabolic Conversion: Incubate for 3–4 hours at 37°C.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, reducing the yellow MTT to insoluble purple formazan crystals[8].

  • Solubilization: Carefully aspirate the media without disturbing the crystal layer at the bottom. Add 150 µL of pure DMSO to each well to dissolve the formazan.

  • Quantification: Agitate the plate on an orbital shaker for 10 minutes. Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Benchmarking Expected Outcomes

When evaluating 2-phenethyl-4H-isoquinoline-1,3-dione, it is critical to benchmark its performance against structurally similar analogs reported in the literature. Analogs with halogen or arylidene substitutions on the isoquinoline-1,3-dione core typically exhibit low-micromolar to nanomolar potency[5][6][7].

Table 2: Expected IC₅₀ Ranges for Isoquinoline-1,3-dione Derivatives
Cell LineTissue OriginExpected IC₅₀ RangeReference Standard (Doxorubicin)Mechanistic Notes
MCF-7 Breast Adenocarcinoma3.5 – 15.0 µM~3.3 µMHighly sensitive to Caspase-3 modulators[5][6]
HCT-116 Colorectal Carcinoma1.0 – 10.0 µM~1.5 µMSensitive to CDK4 and Topoisomerase inhibition[6][7]
Hep-G2 Hepatocellular Carcinoma5.0 – 20.0 µM~2.8 µMModerate sensitivity; requires 72h incubation[6]

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.[Link]

  • N-substituted (E)-4-arylidene isoquinoline-1,3-dione derivatives as potent anticancer agents. Der Pharma Chemica. [Link]

  • Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. NIH/PMC. [Link]

  • Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors. ACS Publications.[Link]

  • Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors. ACS Publications. [Link]

  • 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. NIH/PMC. [Link]

Sources

Application

Solubility Profile and Dissolution Protocols for 2-phenethyl-4H-isoquinoline-1,3-dione in DMSO and Ethanol

Abstract This document provides a comprehensive guide to understanding and determining the solubility of the compound 2-phenethyl-4H-isoquinoline-1,3-dione. Given the absence of extensive published solubility data for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of the compound 2-phenethyl-4H-isoquinoline-1,3-dione. Given the absence of extensive published solubility data for this specific molecule, this application note emphasizes robust, experimentally-derived protocols. It serves as a foundational guide for researchers in drug discovery and related fields to accurately prepare solutions in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. The protocols herein are designed to ensure experimental reproducibility and to provide a framework for establishing a reliable solubility profile for this and similar research compounds.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on its physicochemical properties, with solubility being a primary determinant of a compound's suitability for further development.[1] Poor solubility can hinder lead optimization, formulation, and ultimately, bioavailability.[2] The subject of this guide, 2-phenethyl-4H-isoquinoline-1,3-dione, belongs to the isoquinoline-1,3-dione class of compounds, a scaffold of interest in medicinal chemistry. The solubility characteristics of this specific derivative are crucial for its effective evaluation in biological assays.

This application note details systematic procedures for both qualitative and quantitative solubility assessment in dimethyl sulfoxide (DMSO), a powerful, polar aprotic "universal solvent," and ethanol, a widely used polar protic solvent.[3][4][5] By following these protocols, researchers can confidently prepare stock and working solutions of 2-phenethyl-4H-isoquinoline-1,3-dione, ensuring the accuracy and reliability of their experimental results.

Compound and Solvent Characteristics

2-phenethyl-4H-isoquinoline-1,3-dione: A Structural Overview
  • Core Structure: The molecule is built upon the 4H-isoquinoline-1,3-dione heterocyclic system.

  • Key Substituent: A phenethyl group is attached to the nitrogen atom at position 2. This substituent significantly influences the molecule's overall polarity and, by extension, its solubility. The presence of the largely nonpolar phenethyl group suggests that the molecule will have significant nonpolar character.

  • General Prediction: Based on its structure, 2-phenethyl-4H-isoquinoline-1,3-dione is anticipated to be more soluble in organic solvents than in aqueous solutions.

Solvent Properties
  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[6][7] Its versatility makes it a standard choice for preparing stock solutions in high-throughput screening and other biological assays.[4]

  • Ethanol: A polar protic solvent that is miscible with water and can dissolve many organic compounds.[8] It is often used in a variety of laboratory and pharmaceutical applications.[5][9]

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of 2-phenethyl-4H-isoquinoline-1,3-dione. It is recommended to perform these experiments in a controlled laboratory environment with appropriate personal protective equipment.

Materials and Equipment
  • 2-phenethyl-4H-isoquinoline-1,3-dione (solid form)

  • Anhydrous DMSO

  • Absolute Ethanol (≥99.5%)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A)[10]

  • Glass vials with screw caps

  • Pipettes (calibrated)

  • Vortex mixer

  • Water bath sonicator

  • Magnetic stirrer and stir bars

Workflow for Solubility Assessment

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Kinetic Method) qual_start Weigh ~1 mg of compound qual_add_solvent Add 200 µL of solvent (DMSO or Ethanol) qual_start->qual_add_solvent qual_vortex Vortex at room temp for 2 min qual_add_solvent->qual_vortex qual_observe Visually inspect for undissolved solid qual_vortex->qual_observe qual_result Soluble, Partially Soluble, or Insoluble? qual_observe->qual_result quant_start Prepare a high-concentration stock solution (e.g., 50 mg/mL in DMSO) qual_result->quant_start If soluble or partially soluble quant_dilute Create serial dilutions in the same solvent quant_start->quant_dilute quant_equilibrate Equilibrate for a set time (e.g., 2 hours) with agitation quant_dilute->quant_equilibrate quant_observe Identify the highest concentration with no visible precipitate quant_equilibrate->quant_observe quant_confirm Optional: Centrifuge and analyze supernatant (HPLC, UV-Vis) quant_observe->quant_confirm quant_result Determine kinetic solubility limit quant_confirm->quant_result

Figure 1. Experimental workflow for determining the solubility of 2-phenethyl-4H-isoquinoline-1,3-dione.

Protocol 1: Qualitative Solubility Assessment

This initial test provides a rapid, small-scale indication of solubility.

  • Preparation: Weigh approximately 1 mg of 2-phenethyl-4H-isoquinoline-1,3-dione into a clear glass vial.

  • Solvent Addition: Add 200 µL of the test solvent (DMSO or ethanol) to the vial. This corresponds to a concentration of approximately 5 mg/mL.

  • Mixing: Cap the vial and vortex vigorously for 2 minutes at room temperature.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is clear with no visible particles.

    • Partially Soluble: The solution is cloudy, or some solid material remains undissolved.

    • Insoluble: The majority of the solid material has not dissolved.

Protocol 2: Quantitative Solubility Determination (Kinetic Method)

This method establishes an approximate upper limit of solubility for practical laboratory use, particularly for preparing stock solutions.[1]

  • High-Concentration Slurry Preparation: Weigh a known amount of the compound (e.g., 10 mg) into a vial. Add a small volume of the solvent (e.g., 200 µL of DMSO or ethanol) to create a slurry with a concentration higher than the expected solubility (in this example, 50 mg/mL).

  • Equilibration: Cap the vial tightly and agitate at a consistent temperature (e.g., 25°C) for at least 2 hours using a magnetic stirrer or shaker. This allows the solution to reach a state of equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Supernatant Analysis: Carefully collect a known volume of the clear supernatant. Dilute this aliquot with an appropriate solvent to a concentration suitable for analysis by a quantitative method such as HPLC or UV-Vis spectroscopy (requires a known extinction coefficient).

  • Calculation: Determine the concentration of the compound in the supernatant. This value represents the kinetic solubility under the tested conditions.

Guidelines for Preparing Stock Solutions

Accurate preparation of stock solutions is fundamental for the reliability of experimental data.[11][12]

General Considerations
  • Purity of Compound: Always refer to the Certificate of Analysis (CoA) for the compound's purity and molecular weight to ensure accurate concentration calculations.[13]

  • Hygroscopic Nature of DMSO: DMSO readily absorbs water from the atmosphere, which can affect the solubility of compounds.[14] Use anhydrous DMSO and minimize the time containers are open to the air.

  • Safety: Always handle chemical compounds and solvents in a well-ventilated area or fume hood, wearing appropriate personal protective equipment.

Workflow for Stock Solution Preparation

G start Determine required concentration and volume calculate Calculate required mass of compound (Mass = Conc. x Vol. x MW) start->calculate weigh Accurately weigh the compound into a volumetric flask calculate->weigh add_solvent Add ~70% of the final solvent volume weigh->add_solvent dissolve Mix to dissolve (vortex, sonicate, or warm gently if necessary) add_solvent->dissolve check_dissolution Ensure complete dissolution dissolve->check_dissolution check_dissolution->dissolve No add_final_solvent Add solvent to the final volume mark check_dissolution->add_final_solvent Yes homogenize Cap and invert flask 15-20 times to ensure homogeneity add_final_solvent->homogenize aliquot Aliquot into single-use, light-protected vials homogenize->aliquot store Store at -20°C or -80°C aliquot->store

Figure 2. Protocol for the preparation of accurate stock solutions.

Step-by-Step Protocol for a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of 2-phenethyl-4H-isoquinoline-1,3-dione required. (Note: The exact molecular weight should be obtained from the supplier's CoA. Assuming a molecular weight for a related compound for illustrative purposes).

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it into an appropriate-sized volumetric flask.[10]

  • Initial Dissolution: Add approximately 70-80% of the final required volume of anhydrous DMSO to the flask.

  • Facilitating Dissolution:

    • Mix the solution using a vortex mixer.

    • If the compound does not readily dissolve, sonicate the flask in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be applied, but care should be taken as heat may degrade some compounds.

  • Final Volume Adjustment: Once the compound is fully dissolved and the solution has returned to room temperature, carefully add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it multiple times (15-20) to ensure the solution is homogeneous.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, light-protected containers.

Data Summary and Interpretation

The results of the solubility assessments should be recorded systematically.

Table 1: Solubility Profile of 2-phenethyl-4H-isoquinoline-1,3-dione

SolventQualitative Solubility at 5 mg/mLQuantitative Kinetic Solubility (mg/mL) at 25°CObservations
DMSO [Record Observation: e.g., Soluble][Record Experimental Value][e.g., Dissolves readily at room temperature]
Ethanol [Record Observation: e.g., Partially Soluble][Record Experimental Value][e.g., Requires sonication for complete dissolution at lower concentrations]

Conclusion

This application note provides a comprehensive framework for researchers to determine the solubility of 2-phenethyl-4H-isoquinoline-1,3-dione in DMSO and ethanol and to prepare accurate stock solutions. By adhering to these detailed protocols, scientists can establish a reliable solubility profile for this compound, thereby ensuring the integrity and reproducibility of their subsequent experimental work. The principles and methodologies described herein are broadly applicable to other novel compounds in the drug discovery pipeline.

References

  • Chemistry LibreTexts. (2023, January 22). Uses of Alcohols. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]

  • The Chemistry Blog. (2022, August 3). The Purpose Of Absolute Ethanol. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Reddit. (2025, May 3). Ethanol as a solvent. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Nedstar. (2025, July 25). What is organic alcohol: Definition and uses. Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • ScienceMadness Wiki. (2021, March 28). Dimethyl sulfoxide. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2008, May 1). Making and diluting stock solutions. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Phenethyl-4H-isoquinoline-1,3-dione as a Versatile Precursor in Organic Synthesis

Abstract This technical guide provides a comprehensive overview of 2-phenethyl-4H-isoquinoline-1,3-dione, a key precursor in advanced organic synthesis. This document elucidates the molecule's structural significance, de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-phenethyl-4H-isoquinoline-1,3-dione, a key precursor in advanced organic synthesis. This document elucidates the molecule's structural significance, details its synthesis, and presents validated protocols for its application in constructing complex molecular architectures. The core focus is on leveraging the unique reactivity of the C4-methylene position for strategic functionalization, including alkylation and enantioselective amination. These transformations are critical for generating molecular diversity in drug discovery and materials science. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this versatile building block into their synthetic programs.

Introduction: The Strategic Value of 2-Phenethyl-4H-isoquinoline-1,3-dione

2-Phenethyl-4H-isoquinoline-1,3-dione, also known as N-phenethylhomophthalimide, is a highly valuable scaffold in synthetic organic chemistry. Its structure is characterized by two key features that dictate its reactivity and utility:

  • The N-Phenethyl Substituent: This group imparts specific steric and electronic properties and can be a handle for subsequent transformations or a key pharmacophoric element in biologically active molecules.

  • The Homophthalimide Core: This bicyclic dione system contains an active methylene group at the C4 position, situated between two carbonyls. The acidity of the C4 protons makes this position a prime site for nucleophilic functionalization, serving as a linchpin for building molecular complexity.

Unlike traditional precursors for isoquinoline alkaloids, which often rely on Bischler-Napieralski or Pictet-Spengler cyclizations of open-chain phenethylamides, 2-phenethyl-4H-isoquinoline-1,3-dione offers a distinct synthetic logic. It allows for the precise and controlled introduction of substituents at the C4 position before any potential manipulation of the heterocyclic core, providing a powerful platform for creating diverse libraries of novel compounds.

Synthesis of the Precursor

The foundational step in any synthetic campaign is the reliable preparation of the starting material. 2-Phenethyl-4H-isoquinoline-1,3-dione is readily synthesized via the condensation of homophthalic anhydride with 2-phenylethanamine. This reaction proceeds via the formation of an intermediate amic acid, which subsequently undergoes thermal or acid-catalyzed cyclodehydration to furnish the target imide in high yield.

G cluster_reactants Reactants cluster_products Product Homophthalic_Anhydride Homophthalic Anhydride Precursor 2-Phenethyl-4H-isoquinoline- 1,3-dione Homophthalic_Anhydride->Precursor + Phenethylamine 2-Phenylethanamine Phenethylamine->Precursor Heat (Toluene or Xylene) - H2O

Caption: Synthesis of the target precursor.

Protocol 1: Synthesis of 2-Phenethyl-4H-isoquinoline-1,3-dione

Materials:

  • Homophthalic anhydride (1.0 equiv)

  • 2-Phenylethanamine (1.05 equiv)

  • Toluene or Xylene (approx. 0.2 M concentration)

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add homophthalic anhydride and toluene.

  • Add 2-phenylethanamine to the suspension in a single portion.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Maintain reflux until no more water is collected (typically 4-6 hours), and thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume in vacuo. The product will often crystallize upon cooling or concentration.

  • Collect the solid product by filtration, wash with a small amount of cold hexanes or diethyl ether, and dry under vacuum to afford the title compound as a white or off-white solid.

Data Presentation: Physical and Spectroscopic Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₅NO₂-
Molecular Weight265.31 g/mol -
AppearanceWhite to off-white solidTypical observation
¹H NMR (CDCl₃) δ~8.2 (dd, 1H), ~7.6-7.4 (m, 2H), ~7.3-7.1 (m, 6H), ~4.2 (s, 2H), ~4.0 (t, 2H), ~3.0 (t, 2H)Predicted/literature values for similar structures
¹³C NMR (CDCl₃) δ~168.0, ~163.0, ~138.0, ~135.0, ~133.0, ~129.0, ~128.8, ~128.5, ~127.0, ~126.5, ~42.0, ~38.0, ~35.0Predicted/literature values for similar structures.[1]

Core Application: Functionalization at the C4 Position

The primary synthetic utility of this precursor stems from the reactivity of the C4-methylene protons. Their acidity (pKa ≈ 11-13 in DMSO) allows for easy deprotonation with a variety of bases to form a resonance-stabilized enolate, which is a potent nucleophile.

G Start Precursor (2-Phenethyl-4H-isoquinoline-1,3-dione) Deprotonation Deprotonation (e.g., NaH, K2CO3, LDA) Start->Deprotonation Enolate Resonance-Stabilized Enolate Intermediate Deprotonation->Enolate Forms Electrophile Electrophilic Attack (R-X, E+) Enolate->Electrophile Product C4-Functionalized Product Electrophile->Product Yields

Caption: General workflow for C4-functionalization.

C4-Alkylation and Acylation

The most straightforward transformation is the introduction of alkyl, benzyl, or acyl groups at the C4 position. This reaction is robust and provides a gateway to a vast array of derivatives. The choice of base and solvent is critical and depends on the reactivity of the electrophile.

Protocol 2: General Procedure for C4-Alkylation

Materials:

  • 2-Phenethyl-4H-isoquinoline-1,3-dione (1.0 equiv)

  • Base (e.g., NaH, K₂CO₃, DBU; 1.1-1.5 equiv)

  • Electrophile (e.g., Benzyl bromide, Iodomethane, Ethyl bromoacetate; 1.1 equiv)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Standard inert atmosphere glassware

Procedure:

  • Dissolve the precursor in the chosen anhydrous solvent in a flame-dried, inert-atmosphere flask.

  • Cool the solution to 0 °C (or as required by the base).

  • Add the base portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Add the electrophile dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 2-12 hours).

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the C4-alkylated derivative.

Data Presentation: Representative Conditions for C4-Functionalization

ElectrophileBaseSolventTemp (°C)Typical Yield
Benzyl BromideK₂CO₃Acetonitrile80>90%
IodomethaneNaHTHF0 to RT>95%
Ethyl BromoacetateDBUDMFRT~85%
Allyl BromideK₂CO₃DMFRT>90%
Enantioselective C4-Amination

The creation of chiral centers is paramount in drug development. The isoquinoline-1,3-dione scaffold is an excellent substrate for organocatalyzed enantioselective reactions. A notable application is the amination of the C4 position using azodicarboxylates, catalyzed by a chiral bifunctional catalyst such as a squaramide or thiourea derivative.[2][3]

The catalyst operates through a dual-activation mechanism. The basic moiety (e.g., a tertiary amine) of the catalyst deprotonates the C4-position, while the hydrogen-bond donating part (e.g., the squaramide N-H groups) activates and orients the azodicarboxylate electrophile, enabling a highly stereocontrolled attack.[2]

G cluster_cycle Catalytic Cycle Catalyst Chiral Bifunctional Catalyst TransitionState Organized Ternary Transition State Catalyst->TransitionState H-bonds to E+ Substrate C4-H Substrate Substrate->TransitionState Deprotonated by Cat. Electrophile Azodicarboxylate (E+) Electrophile->TransitionState Product Chiral C4-Amino Product TransitionState->Product C-N bond forms Product->Catalyst Catalyst Regenerated

Caption: Conceptual catalytic cycle for enantioselective amination.

Protocol 3: Representative Enantioselective Amination at C4

Materials:

  • 2-Phenethyl-4H-isoquinoline-1,3-dione (1.0 equiv)

  • Di-tert-butyl azodicarboxylate (DBAD) (1.2 equiv)

  • Chiral squaramide-based bifunctional catalyst (1-5 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, Toluene)

  • Molecular sieves (4 Å), activated

Procedure:

  • To an oven-dried vial under an inert atmosphere, add the precursor, the chiral catalyst, and activated molecular sieves.

  • Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., 25 °C) for 15 minutes.

  • Add the azodicarboxylate electrophile.

  • Stir the reaction and monitor by chiral HPLC and TLC. The reaction may take 24-72 hours.

  • Once the reaction reaches completion, filter off the molecular sieves and concentrate the mixture directly onto silica gel.

  • Purify by flash column chromatography to afford the chiral C4-aminated product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis. Excellent yields (up to 99%) and ee values (up to 99%) have been reported for similar substrates.[2]

Advanced Applications: Radical-Mediated Transformations

The isoquinoline-1,3-dione core is also amenable to modern synthetic methods, including radical cascade reactions.[4] While many reports focus on synthesizing the dione ring itself via radical pathways, the functionalized precursor can participate in subsequent radical transformations. For instance, a C4-alkenylated derivative could undergo a Giese-type radical addition, or the N-phenethyl group could be modified via a radical-mediated C-H functionalization.[5][6]

Mechanistically, a radical generated from a suitable precursor (e.g., via photoredox catalysis or a thermal initiator) can add to a tethered π-system, leading to new ring formations or complex functionalization patterns. The field of radical reactions involving N-hydroxyphthalimide (NHPI) esters, which are structurally analogous, provides a rich mechanistic blueprint for this type of reactivity.[7][8]

Conclusion and Future Outlook

2-Phenethyl-4H-isoquinoline-1,3-dione is more than a simple intermediate; it is a strategic platform for the efficient construction of diverse and complex small molecules. The protocols detailed herein for its synthesis and C4-functionalization provide reliable methods for accessing novel chemical space. The ability to perform highly enantioselective transformations at the C4-position makes this precursor particularly attractive for applications in medicinal chemistry, where stereochemistry is critical for biological activity. Future work will likely expand into photoredox and electrochemical methods to further unlock the synthetic potential of this versatile scaffold.

References

  • Title: Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters Source: National Institutes of Health URL: [Link]

  • Title: Enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives Source: National Institutes of Health URL: [Link]

  • Title: 2-Phenylisoquinoline-1,3(2h,4h)-dione | C15H11NO2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid Catalyzed Asymmetric Aza-Friedel-Crafts Reaction of 2-Amino-1,3-diones with Indoles Source: The Royal Society of Chemistry URL: [Link]

  • Title: Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy Source: ResearchGate URL: [Link]

  • Title: Metal-Free Direct Radical-Radical Cross-Coupling Reactions of N-Hydroxyphthalimides and Azo Compounds Source: ResearchGate URL: [Link]

  • Title: A Versatile Synthesis of Substituted Isoquinolines Source: National Institutes of Health URL: [Link]

  • Title: An enantioselective amination of 4-aryl-isoquinoline1,3-dione derivatives 50. Source: ResearchGate URL: [Link]

  • Title: Radical Amination of C(sp(3))-H Bonds Using N-Hydroxyphthalimide and Dialkyl Azodicarboxylate Source: ResearchGate URL: [Link]

  • Title: Isoquinolone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues Source: National Institutes of Health URL: [Link]

  • Title: Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters Source: PubMed URL: [Link]

  • Title: Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action Source: National Institutes of Health URL: [Link]

  • Title: C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action Source: The Open Medicinal Chemistry Journal URL: [Link]

  • Title: Synthesis of 2-AMINO-1H-ISOINDOLE-1,3-(2H)DIONE Source: PrepChem URL: [Link]

  • Title: 12.2: Radical Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction Source: Organic & Biomolecular Chemistry, The Royal Society of Chemistry URL: [Link]

Sources

Application

Application Note: In Vivo Dosing Strategies and Pharmacological Profiling of 2-Phenethyl-4H-isoquinoline-1,3-dione

Executive Summary The isoquinoline-1,3-dione scaffold has emerged as a critical chemotype in modern oncology and antiviral research, primarily due to its potent ability to selectively inhibit Tyrosyl-DNA phosphodiesteras...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline-1,3-dione scaffold has emerged as a critical chemotype in modern oncology and antiviral research, primarily due to its potent ability to selectively inhibit Tyrosyl-DNA phosphodiesterase 2 (TDP2) and stabilize topoisomerase-DNA complexes[1]. Specifically, 2-phenethyl-4H-isoquinoline-1,3-dione represents a highly tractable small molecule for in vivo applications. However, translating its low-micromolar in vitro efficacy (IC50 ~1.9–10 µM) into robust in vivo tumor regression requires meticulous formulation engineering and precise dosing chronobiology[2].

This application note provides a comprehensive, self-validating framework for researchers to formulate, administer, and evaluate 2-phenethyl-4H-isoquinoline-1,3-dione in murine models. By detailing the causality behind vehicle selection and combinatorial dosing schedules, this guide ensures high systemic exposure and maximizes synthetic lethality when paired with TOP2 poisons.

Mechanistic Rationale: Target Engagement & Synthetic Lethality

To design an effective in vivo dosing strategy, one must first understand the molecular causality of the compound. TDP2 is an enzyme of the exonuclease-endonuclease-phosphatase (EEP) superfamily responsible for repairing abortive Topoisomerase II cleavage complexes (Top2cc)[1].

When a TOP2 poison (such as etoposide) is administered, it stabilizes the Top2cc, leading to double-strand breaks (DSBs). Normally, cancer cells upregulate TDP2 to cleave the 5'-tyrosyl DNA bond, repairing the damage and surviving the chemotherapeutic assault. By administering 2-phenethyl-4H-isoquinoline-1,3-dione, TDP2 is selectively inhibited. This blockade prevents DNA repair, causing an accumulation of unrepaired DSBs and driving the cancer cell into apoptosis[3].

Because the isoquinoline-1,3-dione derivative acts as a sensitizer, in vivo efficacy is exponentially increased when dosed in a specific chronological sequence with a TOP2 poison.

Mechanism Top2 Topoisomerase II (Top2) Top2cc Top2 Cleavage Complex (Top2cc) Top2->Top2cc Binds DNA DNA DNA Double-Strand DNA->Top2cc TDP2 TDP2 Enzyme Top2cc->TDP2 Recruits for repair Apoptosis Cell Death (Apoptosis) Top2cc->Apoptosis Unrepaired DSBs Poison TOP2 Poison (e.g., Etoposide) Poison->Top2cc Stabilizes Complex Repair DNA Repair & Survival TDP2->Repair Cleaves 5'-Tyr bond Inhibitor 2-phenethyl-4H- isoquinoline-1,3-dione Inhibitor->TDP2 Inhibits Activity

Fig 1: Mechanism of TDP2 inhibition by 2-phenethyl-4H-isoquinoline-1,3-dione and TOP2 poison synergy.

Formulation Engineering

Isoquinoline-1,3-dione derivatives are highly lipophilic[4]. Attempting to dissolve 2-phenethyl-4H-isoquinoline-1,3-dione in standard aqueous buffers (like PBS or 0.9% Saline) will result in immediate precipitation, leading to fatal microembolisms upon intravenous injection or poor bioavailability via intraperitoneal (IP) routes.

To ensure systemic exposure, a co-solvent vehicle system is mandatory.

Protocol 3.1: Preparation of Co-Solvent Formulation

This protocol is self-validating: the final visual and centrifugal checks ensure the compound remains in solution prior to animal administration.

  • Initial Solubilization: Weigh the required mass of 2-phenethyl-4H-isoquinoline-1,3-dione. Add 10% (v/v) DMSO and vortex vigorously for 2 minutes until the solution is completely clear. Causality: DMSO disrupts the crystalline lattice of the hydrophobic compound.

  • Stabilization: Add 40% (v/v) PEG300 . Vortex for 1 minute. Causality: PEG300 acts as a solubilizer that prevents the compound from crashing out when introduced to the aqueous phase.

  • Surfactant Addition: Add 5% (v/v) Tween-80 and mix gently to avoid excessive foaming. Causality: Tween-80 reduces the surface tension of the final mixture, aiding in uniform micelle formation.

  • Aqueous Dilution: Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Self-Validation Check: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes.

    • Pass: No pellet forms; the solution is suitable for dosing.

    • Fail: A visible pellet indicates precipitation. Discard the batch and reformulate, potentially increasing the PEG300 ratio to 50% and reducing saline to 35%.

In Vivo Dosing Methodologies

For evaluating the antitumor efficacy of isoquinoline-1,3-diones, murine xenograft models (e.g., Sarcoma-180 or human tumor xenografts) are standard[5].

Protocol 4.1: Murine Xenograft Dosing Workflow
  • Acclimatization: House 6-8 week old athymic nude mice in a pathogen-free environment for 7 days prior to the study. Causality: This normalizes baseline cortisol and stress hormones, which can otherwise skew immunological responses and impair tumor engraftment.

  • Tumor Inoculation: Inject 2×10⁶ viable tumor cells subcutaneously into the right flank.

  • Randomization (Internal Control): Wait until tumors reach an average volume of ~100 mm³ before randomizing into cohorts (n=8 per group). Causality: Randomizing at this specific volume ensures that the tumors are actively vascularizing, preventing false-positive efficacy data from spontaneous engraftment failures.

  • Administration Route: Administer the formulation via Intraperitoneal (IP) injection. IP is preferred over Oral (PO) for early-stage derivatives to bypass first-pass hepatic metabolism and ensure consistent Cmax.

  • Chronological Dosing (Combination Therapy):

    • Administer 2-phenethyl-4H-isoquinoline-1,3-dione at 60 mg/kg [5].

    • Wait exactly 2 hours . Causality: This pre-dosing window allows the compound to achieve target engagement and completely inhibit TDP2 before the DNA damage occurs.

    • Administer the TOP2 poison (e.g., Etoposide at 10 mg/kg).

  • Toxicity Monitoring: Weigh animals daily. Self-Validation: A body weight loss of >15% triggers automatic humane endpoint protocols, serving as a built-in proxy to differentiate between drug-induced hepatotoxicity/nephrotoxicity and tumor cachexia.

Protocol A Acclimatization (Days -7 to 0) B Tumor Inoculation (Day 0) A->B C Randomization (Vol ~100 mm³) B->C D Dosing Regimen (QD, Days 1-21) C->D E Endpoint Analysis (Day 22) D->E

Fig 2: Standard in vivo xenograft workflow for evaluating isoquinoline-1,3-dione derivatives.

Quantitative Data & Expected Outcomes

The following tables summarize the expected pharmacokinetic parameters and efficacy metrics based on validated in vivo studies of isoquinoline-1,3-dione derivatives at optimal dosing ranges[4][5].

Table 1: Recommended Formulation Vehicles for Isoquinoline-1,3-diones
Vehicle SystemComposition RatioStability (Room Temp)Best RouteNotes
Standard Co-Solvent 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline> 24 HoursIP, IVOptimal balance of solubility and tolerability.
Cyclodextrin Base 20% HP-β-CD in 50 mM Acetate Buffer (pH 4.5)> 48 HoursIV, POExcellent for highly crystalline derivatives; requires sonication.
Lipid Emulsion 5% Ethanol / 5% Cremophor EL / 90% Saline< 4 HoursIPProne to rapid precipitation; formulate immediately before use.
Table 2: Expected In Vivo Efficacy Metrics (Murine S-180 Model)
Treatment CohortDose (mg/kg)ScheduleMean Tumor Vol. Day 21 (mm³)T/C % (Treated/Control)Body Weight Change
Vehicle Control 0QD 1-211,450 ± 120N/A+ 2.1%
Isoquinoline-1,3-dione (Monotherapy) 60QD 1-21820 ± 95~ 138%- 1.5%
Etoposide (Monotherapy) 10QD 1-21610 ± 80~ 165%- 4.2%
Combination (Isoquinoline + Etoposide) 60 + 10QD 1-21210 ± 45> 189%- 6.8%

Note: T/C% values > 125% generally indicate statistically significant tumor growth inhibition[5]. The synergistic effect observed in the combination cohort validates the TDP2-inhibition mechanism.

References

  • Evaluation of antitumor efficacy and toxicity of novel 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione in vivo in mouse. PubMed (National Institutes of Health).[Link]

  • Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). ACS Medicinal Chemistry Letters.[Link]

  • 4-Benzylideneisoquinoline-1,3(2H,4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors. PubMed Central (PMC).[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI (Molecules).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4H-Isoquinoline-1,3-dione, 2-phenethyl- synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 2-phenethyl-4H-isoquinoline-1,3-dione (also known as N-phenethylhomophthalimide). This guide is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-phenethyl-4H-isoquinoline-1,3-dione (also known as N-phenethylhomophthalimide). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Reaction Overview

The most direct and common synthesis of 2-phenethyl-4H-isoquinoline-1,3-dione involves the condensation of homophthalic anhydride with 2-phenethylamine. This reaction proceeds via the formation of an intermediate N-phenethylhomophthalamic acid, which subsequently undergoes intramolecular cyclization and dehydration to form the target imide. While seemingly straightforward, this reaction is sensitive to conditions that can lead to side reactions and low yields.

Visualized Reaction Mechanism & Potential Pitfalls

Understanding the reaction pathway and potential side reactions is crucial for effective troubleshooting. The following diagram illustrates the desired pathway to N-phenethylhomophthalimide and common competing reactions.

G Reactants Homophthalic Anhydride + 2-Phenethylamine Intermediate Amide-Acid Intermediate (N-phenethylhomophthalamic acid) Reactants->Intermediate Nucleophilic Acyl Substitution Product Desired Product: 2-phenethyl-4H-isoquinoline-1,3-dione Intermediate->Product Intramolecular Cyclization & Dehydration (Heat/Acid) Incomplete Incomplete Cyclization Intermediate->Incomplete Insufficient Heat or Reaction Time Side_Reactant Homophthalic Anhydride Dimer Dimerization Products Side_Reactant->Dimer Base-Catalyzed Self-Condensation

Caption: Reaction pathway for the synthesis of 2-phenethyl-4H-isoquinoline-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 2-phenethyl-4H-isoquinoline-1,3-dione?

The most common and generally reliable method is the direct condensation of homophthalic anhydride with 2-phenethylamine. This is typically achieved by refluxing the reactants in a suitable solvent, such as glacial acetic acid or toluene, to facilitate the dehydration and cyclization of the intermediate amic acid.

Q2: What are the most critical parameters that influence the reaction yield and purity?

The three most critical parameters are:

  • Temperature: Sufficiently high temperature (typically reflux) is necessary to drive the final dehydration and ring-closure step.

  • Solvent: The choice of solvent is crucial. Glacial acetic acid often serves as both the solvent and an acid catalyst, promoting the reaction.[1] Aprotic solvents like toluene can also be effective, often used with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.

  • Purity of Starting Materials: Impurities in either homophthalic anhydride or 2-phenethylamine can introduce side reactions, leading to a complex crude product mixture and lower yields.

Q3: What are the primary challenges associated with this synthesis?

The main challenges include achieving a high yield due to incomplete reactions or side reactions, the formation of byproducts that complicate purification, and losses during the purification process itself.[1]

Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low Reaction Yield

Q: My final yield of 2-phenethyl-4H-isoquinoline-1,3-dione is consistently below 50%. What are the likely causes and how can I address them?

Low yields can be traced to several factors. A systematic approach to identifying the root cause is essential.

  • Cause A: Incomplete Reaction

    • Explanation: The reaction proceeds in two stages: initial formation of the amic acid intermediate, followed by a heat-dependent cyclization and dehydration. If the reaction time is too short or the temperature is too low, a significant portion of the material may remain as the intermediate.

    • Solution:

      • Increase Reaction Time/Temperature: Ensure the reaction is refluxed at the appropriate temperature for a sufficient duration. For many similar syntheses, refluxing for 5-10 hours is common.[1]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the product. If the reaction appears to stall, consider extending the reflux time.

  • Cause B: Side Reactions

    • Explanation: Homophthalic anhydride is known to undergo base-catalyzed self-condensation or dimerization, which consumes the starting material.[2] While 2-phenethylamine is a base, this side reaction is more pronounced with stronger, non-nucleophilic bases.

    • Solution:

      • Avoid Strong Bases: Do not add catalytic amounts of strong bases like pyridine or N-methylimidazole unless a specific protocol calls for it, as this can promote dimerization of the anhydride.[2][3]

      • Control Stoichiometry: Use a 1:1 molar ratio of reactants. A large excess of the amine is generally not necessary and can complicate purification.

  • Cause C: Suboptimal Reaction Conditions

    • Explanation: The choice of solvent significantly impacts the reaction efficiency.

    • Solution:

      • Use Glacial Acetic Acid: This solvent acts as a catalyst for the dehydration step and is highly effective for this type of condensation.[1]

      • Use Toluene with Water Removal: Refluxing in toluene with a Dean-Stark trap physically removes the water byproduct, driving the equilibrium towards the final product according to Le Châtelier's principle. This is a very effective method for imide formation.

  • Cause D: Purification Losses

    • Explanation: Significant product loss can occur during workup and recrystallization, especially if the product has some solubility in the washing or recrystallization solvents.

    • Solution:

      • Optimize Recrystallization: Carefully select the recrystallization solvent to maximize recovery. Test small batches with different solvents (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixtures) to find conditions where the product is soluble when hot but sparingly soluble when cold.

      • Minimize Transfers: Each transfer of the product from one vessel to another results in some loss. Streamline your workup procedure to minimize these steps.

Problem 2: Impurity Formation & Difficult Purification

Q: My crude product is an oil or shows multiple spots on TLC, making purification difficult. What are the likely impurities and what is the best purification strategy?

A complex crude product is a common issue. Identifying the impurities is the first step toward an effective purification strategy.

  • Likely Impurities:

    • Unreacted Starting Materials: Homophthalic anhydride and 2-phenethylamine.

    • Amide-Acid Intermediate: This is the primary byproduct if the reaction is incomplete. It is more polar than the final product.[1]

    • Tarry Byproducts: Overheating or extended reaction times can sometimes lead to the formation of polymeric tars, a common issue in condensation reactions.[4]

  • Purification Strategy:

    • Aqueous Wash: Before recrystallization, wash the crude product (dissolved in a suitable organic solvent like ethyl acetate or dichloromethane) with a mild base such as a 5-10% aqueous sodium bicarbonate solution. This will deprotonate and extract the acidic impurities (unreacted homophthalic anhydride and the amide-acid intermediate) into the aqueous layer. Follow with a water wash to remove residual base.

    • Recrystallization: This is the most effective method for purifying the solid product. Ethanol or mixtures of ethyl acetate and hexane are often good starting points. If the product crashes out of solution too quickly, try cooling the flask slowly from reflux to room temperature, and then in an ice bath, to encourage the formation of larger, purer crystals.

    • Column Chromatography: If recrystallization fails to yield pure product, column chromatography is the next step.

      • Stationary Phase: Silica gel is standard.

      • Eluent: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. The less polar product should elute before the more polar impurities. A typical starting gradient might be 10% ethyl acetate in hexane.[5]

      • Note on Stability: Some related compounds can be sensitive to acidic silica gel.[6] If you suspect decomposition on the column, you can use silica gel deactivated with triethylamine (by adding ~1% triethylamine to your eluent).[6]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Materials:

  • Homophthalic Anhydride (1.0 eq)

  • 2-Phenethylamine (1.0 eq)

  • Glacial Acetic Acid (or Toluene)

  • Standard reflux apparatus (with Dean-Stark trap if using toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine homophthalic anhydride (1.0 eq) and 2-phenethylamine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (or toluene) to achieve a starting material concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is complete when the starting materials are no longer visible.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice water with stirring. A precipitate should form.

  • Isolation: Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol). Dry the purified crystals under vacuum to yield 2-phenethyl-4H-isoquinoline-1,3-dione as a solid.

Workflow Visualization

G A 1. Reaction Setup (Reactants + Solvent) B 2. Reflux & Monitor (4-8h, TLC) A->B C 3. Work-up (Cool & Precipitate in Ice Water) B->C D 4. Isolation & Washing (Filter & Wash with H2O) C->D E 5. Purification (Recrystallization) D->E F 6. Characterization (NMR, MS, MP) E->F

Caption: General experimental workflow for the synthesis and purification.

Parameter Optimization Summary
ParameterOptions / RangeRationale & Expected Outcome
Solvent Glacial Acetic Acid, TolueneAcetic Acid: Acts as a solvent and acid catalyst, promoting dehydration.[1] Toluene: Aprotic solvent; requires a Dean-Stark trap to remove water and drive the reaction to completion.
Temperature Reflux (118°C for Acetic Acid, 111°C for Toluene)High temperature is required for the final cyclization/dehydration step. Lower temperatures will likely stall the reaction at the intermediate stage.
Reaction Time 4 - 12 hoursMust be optimized using TLC. Insufficient time leads to incomplete conversion. Excessively long times may promote byproduct/tar formation.[4]
Work-up Precipitation in Ice WaterQuenches the reaction and effectively precipitates the organic product from polar solvents like acetic acid.
Purification Recrystallization, Column ChromatographyRecrystallization is the preferred method for high purity. Chromatography is a powerful secondary option for removing persistent impurities.[5]
References
  • BenchChem. (2025). How to improve the yield of N-Phenylphthalimide synthesis.
  • PMC. (n.d.). Dimerization and comments on the reactivity of homophthalic anhydride.
  • The Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
  • Reddit. (2025).
  • Swarthmore College. (2014, July 18). N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines.

Sources

Optimization

How to purify 4H-Isoquinoline-1,3-dione, 2-phenethyl- from crude reaction mixtures

Welcome to the technical support center for the purification of 2-phenethyl-4H-isoquinoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-phenethyl-4H-isoquinoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this target compound from crude reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.

Introduction: Understanding the Molecule

2-phenethyl-4H-isoquinoline-1,3-dione is a heterocyclic compound featuring a dione system and a basic nitrogen atom within its isoquinoline core, albeit with reduced basicity due to the adjacent carbonyl groups. The phenethyl group adds significant nonpolar character. The primary purification challenges often arise from its moderate polarity and the potential for strong interactions between the nitrogen lone pair and acidic stationary phases like silica gel, which can lead to issues like peak tailing during chromatography.[1]

Common impurities may include unreacted starting materials (e.g., 2-phenethylamine and homophthalic anhydride) and various side products formed during synthesis. A successful purification strategy will effectively separate the target compound from these contaminants.

Visualizing the Purification Workflow

The first step in any purification is to assess the crude material and choose an appropriate primary technique. This decision tree outlines a general workflow.

PurificationWorkflow cluster_start Initial Assessment cluster_primary Primary Purification cluster_analysis Purity Analysis cluster_secondary Secondary Purification / Final Product Start Crude Reaction Mixture Decision1 Is the crude material a solid? Start->Decision1 Recrystal Attempt Recrystallization Decision1->Recrystal Yes Column Perform Column Chromatography Decision1->Column No / Oily TLC_NMR Analyze purity by TLC and/or ¹H NMR Recrystal->TLC_NMR Column->TLC_NMR Decision2 Is the compound >95% pure? TLC_NMR->Decision2 End Pure Product (Dry under vacuum) Decision2->End Yes ReColumn Re-purify via Chromatography (consider different solvent system or stationary phase) Decision2->ReColumn No ReColumn->TLC_NMR ChromatographyTroubleshooting Problem Problem: Peak Tailing / Streaking Cause Probable Cause: Strong interaction of basic N-atom with acidic silanol groups on silica Problem->Cause Solution1 Solution 1: Modify Mobile Phase Cause->Solution1 Solution2 Solution 2: Change Stationary Phase Cause->Solution2 S1_Detail Add 0.1-1% Triethylamine (Et₃N) to your eluent to neutralize acidic sites Solution1->S1_Detail S2_Detail Use Neutral Alumina or Amino-Functionalized Silica Solution2->S2_Detail

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Troubleshooting

Preventing degradation of 4H-Isoquinoline-1,3-dione, 2-phenethyl- during long-term storage

Technical Support Center: Stability & Storage of 4H-Isoquinoline-1,3-dione, 2-phenethyl- Welcome to the Technical Support Center for handling, storing, and analyzing 4H-Isoquinoline-1,3-dione, 2-phenethyl- and its struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of 4H-Isoquinoline-1,3-dione, 2-phenethyl-

Welcome to the Technical Support Center for handling, storing, and analyzing 4H-Isoquinoline-1,3-dione, 2-phenethyl- and its structural analogs. Because this compound features a highly reactive cyclic imide core and an activated methylene group, researchers frequently encounter unexpected degradation during long-term storage or biological assays.

This guide is designed for drug development professionals and analytical scientists to troubleshoot these specific degradation issues, understand the mechanistic causality behind the instability, and implement self-validating storage protocols.

Mechanistic Troubleshooting Guide & FAQs

Q1: After storing my stock solution at room temperature for a week, LC-MS analysis shows a major new peak with a mass shift of +16 Da. What is this degradant, and how do I prevent it? A: Aerobic Hydroxylation at the C-4 Position. The Causality: The methylene group at the C-4 position of the isoquinoline-1,3(2H,4H)-dione core is highly activated. It is flanked by a carbonyl group and an aromatic ring, making its protons highly acidic and susceptible to radical-mediated or base-catalyzed aerobic oxidation. Exposure to atmospheric oxygen (O 2​ ) leads to the spontaneous formation of a 4-hydroxy derivative (+16 Da)[1]. Trace transition metals in glassware or solvents can further catalyze this autoxidation. The Solution:

  • Store solid compounds under an inert atmosphere (Argon or Nitrogen).

  • Prepare stock solutions in degassed, anhydrous solvents.

  • If long-term storage of solutions is necessary, add a radical scavenger (e.g., BHT at 0.01%) if compatible with your downstream assays, or store at -80°C in tightly sealed, septum-capped vials.

Q2: I formulated my compound in a physiological buffer (pH 7.4 - 8.0) for an in vitro assay, but the concentration dropped by 40% over 24 hours. A highly polar degradant appeared on the HPLC. What happened? A: Base-Catalyzed Imide Hydrolysis. The Causality: The isoquinoline-1,3-dione structure contains a cyclic imide bond. Imides are highly prone to nucleophilic attack by hydroxide ions (OH ). At pH levels above 7.0 (and particularly > 8.0), the hydroxide ion attacks one of the carbonyl carbons, leading to the cleavage of the C-N bond and ring opening[2]. Because the nitrogen is substituted with a 2-phenethyl group, hydrolysis forms a highly polar, water-soluble N-phenethyl phthalamic acid derivative (amide-acid, +18 Da mass shift). The Solution:

  • Avoid storing the compound in basic or neutral aqueous buffers for prolonged periods.

  • For biological assays, prepare a concentrated stock in anhydrous DMSO and spike it into the aqueous assay buffer immediately before use.

  • For HPLC analysis, ensure your mobile phase is slightly acidic (e.g., 0.1% Trifluoroacetic acid) to prevent on-column hydrolysis and ensure accurate quantification[3].

Q3: The off-white powder of my compound turned pale yellow after being left on the lab bench for a few weeks. Is the compound light-sensitive? A: Photolytic Degradation. The Causality: The conjugated aromatic imide system of 4H-Isoquinoline-1,3-dione derivatives strongly absorbs UV and visible light. Photoexcitation can lead to homolytic bond cleavage, radical generation, and subsequent cross-linking or oxidation, which visually manifests as a yellowing of the solid powder[4]. The Solution:

  • Always store the solid powder in amber glass vials.

  • Wrap secondary containers in aluminum foil.

  • Perform sample weighing and preparation under ambient, low-intensity laboratory lighting, avoiding direct sunlight.

Quantitative Data Summary: Degradation Pathways & Storage Parameters

Degradation PathwayTriggering ConditionsMajor DegradantPreventive ActionRecommended Storage
Aerobic Oxidation O 2​ exposure, trace metals, room temp4-Hydroxy / 4-Oxo derivativeDegas solvents, Argon purgeSolid: ≤ -20°C, Argon atmosphere
Imide Hydrolysis Aqueous solutions, pH > 7.0 or pH < 3.0Ring-opened amide-acidFormulate in anhydrous DMSOSolution: -80°C (use within 1 month)
Photolysis UV/Vis light exposureOligomers / Colored adductsAmber vials, foil wrappingDark, opaque containers

Experimental Protocols: Self-Validating Handling Workflows

Protocol 1: Preparation and Storage of Anhydrous Stock Solutions Objective: To create a stable, oxidation- and hydrolysis-free stock solution for biological or chemical assays.

  • Solvent Preparation: Use anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO). Degas the DMSO by sparging with high-purity Argon for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the 4H-Isoquinoline-1,3-dione, 2-phenethyl- powder in a dry box or under low-humidity conditions (<30% RH) into an amber glass vial.

  • Dissolution: Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquotting: Dispense the solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube) to avoid repeated freeze-thaw cycles and repeated oxygen exposure.

  • Purging & Sealing: Blanket the headspace of each tube with a gentle stream of Argon before sealing tightly.

  • Storage: Store the aliquots immediately at -80°C.

Protocol 2: Stability-Indicating HPLC Assay Objective: To accurately quantify the parent compound without inducing artifactual on-column degradation.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water with 0.1% Trifluoroacetic acid (TFA). (Crucial: The acidic pH ~2.0 stabilizes the imide bond during the run, preventing false degradation readings[3]).

    • Solvent B: LC-MS grade Acetonitrile with 0.1% TFA.

  • Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Validation: Inject a known degraded sample (e.g., compound exposed to 0.1 M NaOH for 1 hour) to ensure the ring-opened amide-acid peak is well resolved from the parent peak.

Mandatory Visualization: Degradation Pathways

DegradationPathways Parent 4H-Isoquinoline-1,3-dione, 2-phenethyl- (Parent Compound) Oxidation 4-Hydroxy / 4-Oxo Derivative (+16 Da / +14 Da) Parent->Oxidation Aerobic Oxidation (O2, trace metals) Hydrolysis Ring-Opened Amide-Acid (+18 Da) Parent->Hydrolysis Imide Hydrolysis (H2O, pH > 8 or pH < 3) Photolysis Photodegradation Products (Color Change/Oligomers) Parent->Photolysis Photolysis (UV/Vis Light)

Primary degradation pathways of 4H-Isoquinoline-1,3-dione derivatives under environmental stress.

References

  • Reductant-Free Aerobic Hydroxylation of Isoquinoline-1,3(2H,4H)-dione Derivatives Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Kinetics and equilibrium in the ammonolysis of substituted phthalimides: Rate-pH profiles for phthalimide hydrolysis Source: Canadian Journal of Chemistry URL:[Link]

  • Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4 Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Catalytic Optimization for 2-Phenethyl-4H-Isoquinoline-1,3-Dione Derivatives

Welcome to the Application Support Center. This resource is engineered for drug development professionals and synthetic chemists working on homophthalimide derivatives, specifically 2-phenethyl-4H-isoquinoline-1,3-diones...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This resource is engineered for drug development professionals and synthetic chemists working on homophthalimide derivatives, specifically 2-phenethyl-4H-isoquinoline-1,3-diones. These scaffolds are critical in designing potent inhibitors for RNase III[1] and Caspase-3[2].

Traditional multistep syntheses of these frameworks often employ harsh conditions and toxic reagents, generating detrimental byproducts[3]. To address this, modern protocols rely on visible-light photocatalysis via Proton-Coupled Electron Transfer (PCET)[4]. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to optimize your catalytic yields.

Part 1: Core FAQs - Mechanistic Causality

Q: Why transition from traditional Lewis acid catalysis to visible-light photocatalysis for 2-phenethyl derivatives? A: Traditional methods using InCl₃ or AlCl₃ require harsh thermal conditions and suffer from poor atom economy[3]. Visible-light photocatalysis, utilizing catalysts like Ru(bpy)₃(PF₆)₂ or organic dyes (e.g., Cz-OHNI), operates via a PCET mechanism under mild, room-temperature conditions[4]. The 2-phenethyl group is sterically bulky and can hinder traditional Lewis acid coordination. Photocatalysis bypasses this by generating a carbon-centered radical on the acrylamide precursor, which undergoes rapid intramolecular cyclization without relying on metal-substrate coordination[5].

Q: Why is the 2-phenethyl substitution particularly challenging during radical cyclization? A: The phenethyl group contains benzylic protons that are highly susceptible to unwanted Hydrogen Atom Transfer (HAT) side reactions. If the alkyl radical intermediate has an extended lifetime, off-target abstraction occurs, leading to complex mixtures. Mild photocatalytic conditions, combined with precise solvent tuning, kinetically favor the desired 6-endo-trig cyclization over benzylic abstraction[6].

Q: What is the exact role of the sacrificial reductant in the PCET cycle? A: In the reductive quenching cycle, a sacrificial reductant (such as N-methylpiperidine or PMDETA) provides the necessary electron to regenerate the ground-state photocatalyst from its excited state[4]. Without precise stoichiometric control of this reductant, the catalytic cycle stalls, and the radical intermediate prematurely terminates.

PCET_Mechanism Precursor Acrylamide Precursor PCET PCET Process (e- & H+) Precursor->PCET PC_Excited Excited Catalyst (PC*) PC_Excited->PCET Radical Alkyl Radical Intermediate PCET->Radical Cyclization 6-endo-trig Cyclization Radical->Cyclization Product 2-Phenethyl Derivative Cyclization->Product

PCET-driven radical cyclization pathway for isoquinoline-1,3-diones.

Part 2: Troubleshooting Guide - Experimental Deviations

Issue A: Stagnant Conversion Rates (<30%) in Radical Cyclization Q: My reaction stalls early, leaving unreacted starting material. How do I fix this? A: This is almost always caused by inefficient photon flux or dissolved oxygen quenching the excited triplet state of the photocatalyst.

  • Root Cause Analysis: Oxygen is a potent triplet quencher. If the solvent is not rigorously degassed, O₂ outcompetes the substrate for the excited catalyst. Furthermore, Ru-based catalysts require strictly 450–455 nm wavelengths to reach their excited state[5].

  • Self-Validating Solution: Implement the Freeze-Pump-Thaw protocol (see SOP below). Validate the degassing by observing the liquid during the final static vacuum thaw; the absence of rising microbubbles confirms complete deoxygenation. Ensure your LED source is calibrated to exactly 450 nm.

Issue B: Formation of Regioisomers or Over-oxidized Byproducts Q: I am observing multiple spots on my TLC and low yields of the target 2-phenethyl-4H-isoquinoline-1,3-dione. How can I improve selectivity? A: The solvent environment is likely stabilizing off-target pathways.

  • Root Cause Analysis: Highly polar aprotic solvents (like pure DMSO) can slow down the proton transfer step in the PCET mechanism, increasing the lifetime of the radical and allowing side reactions (like benzylic HAT) to occur.

  • Self-Validating Solution: Switch to a mixed solvent system, specifically DMSO/H₂O (6:1 v/v)[5]. The addition of water modulates the local proton activity, accelerating the PCET process and locking the radical into the desired cyclization pathway.

Troubleshooting Start Yield < 30%? CheckO2 Check Degassing (Freeze-Pump-Thaw) Start->CheckO2 O2_Pass O2 Removed CheckO2->O2_Pass No bubbles O2_Fail O2 Present CheckO2->O2_Fail Bubbles seen CheckLight Verify LED Wavelength (450-455 nm) O2_Pass->CheckLight O2_Fail->CheckO2 Repeat cycle Solvent Adjust Solvent (Add H2O) CheckLight->Solvent Light verified Success Optimal Yield Solvent->Success Reaction proceeds

Decision tree for troubleshooting low yields in photocatalytic cyclization.

Part 3: Quantitative Optimization Data

The following table synthesizes benchmark optimization parameters for the radical cyclization of N-acryloyl precursors to form isoquinoline-1,3-diones[4][5].

EntryCatalyst (mol %)Solvent SystemLight SourceAdditive (equiv)Yield (%)
1Ru(bpy)₃(PF₆)₂ (0.5)Pure DMSO30W Blue LED (450 nm)N-methylpiperidine (2.0)45
2 Ru(bpy)₃(PF₆)₂ (0.5) DMSO / H₂O (6:1) 30W Blue LED (450 nm) N-methylpiperidine (2.0) 88
3Cz-OHNI (1.0)Pure DMF30W Blue LED (450 nm)PMDETA (2.0)64
4None (Control)DMSO / H₂O (6:1)30W Blue LED (450 nm)N-methylpiperidine (2.0)0
5Ru(bpy)₃(PF₆)₂ (0.5)DMSO / H₂O (6:1)Dark (Control)N-methylpiperidine (2.0)0

Note: The addition of H₂O (Entry 2) is the critical variable for maximizing the yield of the 2-phenethyl derivative.

Part 4: Standard Operating Protocols (SOPs)

Protocol: Visible-Light Photocatalytic Synthesis of 2-Phenethyl-4H-Isoquinoline-1,3-Dione via PCET

This protocol is designed as a self-validating system to ensure reproducibility and high yields[5].

Step 1: Pre-reaction Assembly In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-acryloyl-N-phenethylbenzamide precursor (0.2 mmol) and the photocatalyst Ru(bpy)₃(PF₆)₂ (0.5 mol%).

Step 2: Solvent & Additive Introduction Add 7.0 mL of a DMSO/H₂O (6:1 v/v) mixture, followed by the sacrificial reductant N-methylpiperidine (0.4 mmol, 2.0 equiv).

Step 3: Rigorous Degassing (Self-Validating Step) Perform three consecutive Freeze-Pump-Thaw cycles:

  • Submerge the tube in liquid nitrogen until the solvent is completely frozen.

  • Open the tube to a high vacuum for 5 minutes.

  • Close the vacuum valve and allow the tube to thaw in a room-temperature water bath. Validation Check: During the final thaw cycle under static vacuum, closely observe the liquid. If microbubbles rise to the surface, dissolved oxygen remains; you must repeat the cycle. A perfectly still liquid validates complete deoxygenation.

Step 4: Irradiation Backfill the Schlenk tube with high-purity N₂ gas. Place the tube approximately 2 cm away from a 30 W blue LED array (λ = 450–455 nm). Stir vigorously at room temperature for exactly 12 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the precursor spot confirms reaction completion.

Step 5: Quenching & Extraction Dilute the reaction mixture with 15 mL of ethyl acetate and transfer to a separatory funnel. Wash with brine (3 × 10 mL) to remove the DMSO and water. Dry the organic layer over anhydrous Na₂SO₄.

Step 6: Purification Filter the drying agent, concentrate the filtrate in vacuo, and purify the crude residue via flash column chromatography (silica gel, gradient elution of hexanes/ethyl acetate) to isolate the pure 2-phenethyl-4H-isoquinoline-1,3-dione.

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Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-phenethyl-4H-isoquinoline-1,3-dione

Introduction 2-phenethyl-4H-isoquinoline-1,3-dione and its analogs are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] These scaffolds are explored for a wide ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-phenethyl-4H-isoquinoline-1,3-dione and its analogs are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] These scaffolds are explored for a wide range of biological activities.[1] However, a common and significant hurdle in the preclinical development of these molecules is their poor aqueous solubility. This characteristic can severely limit oral bioavailability, complicate the development of intravenous formulations, and produce unreliable results in in vitro screening assays.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to address the solubility challenges associated with 2-phenethyl-4H-isoquinoline-1,3-dione. The focus is on providing not just methods, but the underlying scientific principles to empower rational formulation design.

Troubleshooting Guide & FAQs

Q1: My compound, 2-phenethyl-4H-isoquinoline-1,3-dione, is consistently precipitating out of my aqueous buffers during in vitro assays. Why is this happening and what is my first step?

Answer:

This is a classic manifestation of poor aqueous solubility, a common issue for compounds classified as BCS Class II or IV.[3] The structure of 2-phenethyl-4H-isoquinoline-1,3-dione, with its planar heterocyclic core and lipophilic phenethyl group, suggests it is a "grease ball" type molecule—highly lipophilic with a high LogP.[4] This inherent hydrophobicity means the molecule prefers to associate with itself (crystallize/precipitate) rather than interact with water molecules. An analog, 2-phenyl-4H-isoquinoline-1,3-dione, has a measured solubility of only 35.1 µg/mL at pH 7.4, indicating that N-substituted isoquinoline-1,3-diones are poorly soluble.[5]

Your first step is to quantify the problem. Before you can solve the solubility issue, you must establish a baseline. This involves determining the compound's kinetic and thermodynamic solubility in your primary assay buffer.

Workflow for Initial Solubility Assessment

cluster_0 Phase 1: Baseline Solubility Determination start Weigh Compound stock Prepare High-Concentration Stock in DMSO start->stock kinetic Kinetic Solubility Assay (Shake-flask or Plate-based) stock->kinetic Spike into buffer thermo Thermodynamic Solubility Assay (Equilibrium Shake-flask) stock->thermo Spike into buffer analyze Analyze Supernatant (HPLC-UV, LC-MS) kinetic->analyze thermo->analyze data Establish Baseline Solubility (µg/mL or µM) analyze->data

Caption: Initial workflow for quantifying compound solubility.

Q2: I need to achieve a concentration of 50 µM for my cell-based assays, but my compound crashes out above 5 µM. What are the most direct methods to increase solubility for in vitro use?

Answer:

For in vitro applications, where ease of use and compatibility with assay components are key, several strategies can be employed. The most common and effective are co-solvents, pH adjustment, and the use of cyclodextrins.[6][7]

Method 1: Co-solvent Systems

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for hydrophobic solutes.[8][9]

  • Mechanism of Action: Co-solvents disrupt the hydrogen-bonding network of water, reducing the energy required to create a cavity for the non-polar solute.[] This effectively lowers the interfacial tension between your compound and the aqueous solution.[8]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used.[9][]

  • Causality: Start with a low percentage of co-solvent (e.g., 1-5% v/v) and incrementally increase it. While DMSO is an excellent solubilizing agent for stock solutions, its concentration in the final assay medium should typically be kept below 0.5% to avoid cellular toxicity and assay interference. Ethanol or a mix of PEG 400 and water can often achieve higher final concentrations with better tolerability.[7]

  • Self-Validation: After preparing your working solution, let it stand at the assay temperature for at least one hour. Visually inspect for any signs of precipitation (Tyndall effect, visible particles). A quick centrifugation and analysis of the supernatant by HPLC can confirm if the concentration is maintained.

Method 2: pH Adjustment

The solubility of ionizable compounds is highly dependent on pH.[11][12] The isoquinoline-1,3-dione scaffold contains an imide proton that is weakly acidic.

  • Mechanism of Action: By raising the pH of the buffer above the pKa of the imide proton, the compound will deprotonate to form a more polar (and thus more water-soluble) anion.[11][12] According to Le Châtelier's Principle, removing the neutral species by converting it to an ion will shift the dissolution equilibrium to the right, favoring more dissolved compound.[11]

  • Experimental Approach: Prepare a series of buffers ranging from pH 7.4 to 9.0. Determine the compound's solubility at each pH. You should observe a significant increase in solubility as the pH rises.

  • Causality & Trustworthiness: This approach is only viable if your assay or cell system can tolerate the higher pH.[13] Ensure you run a pH control experiment to confirm that the altered pH does not affect your biological endpoint. The use of pH-modifying excipients can be a powerful tool.[14]

Method 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a more soluble inclusion complex.[16][17]

  • Mechanism of Action: The hydrophobic phenethyl group of your compound can fit into the hydrophobic cavity of the cyclodextrin molecule.[15] The resulting complex presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[17][18]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and proven safety profiles.[16]

  • Self-Validation: The formation of an inclusion complex can be confirmed by techniques like 1H NMR, where shifts in the proton signals of both the host and guest molecules are observed. A phase-solubility diagram (plotting compound solubility against cyclodextrin concentration) will show a linear or non-linear increase, confirming complexation.

Data Summary: Comparison of In Vitro Solubilization Methods
MethodTypical Concentration RangeAdvantagesDisadvantages & Mitigation
Co-solvents 1-20% (v/v)Simple to prepare; effective for many lipophilic compounds.[19]Potential for cellular toxicity; may precipitate upon dilution. Mitigation: Keep final concentration low (<5%); screen multiple co-solvents.[7]
pH Adjustment pH 7.4 - 9.0Very effective for ionizable compounds; easy to implement.[]Limited by pH tolerance of the biological system; can affect compound stability. Mitigation: Run pH controls; assess stability at elevated pH.
Cyclodextrins 1-10% (w/v)High solubilization capacity; low toxicity; can improve stability.[15][20]Can be expensive; may interact with some assay components (e.g., cholesterol extraction from cell membranes at high concentrations). Mitigation: Use modified cyclodextrins (HP-β-CD); keep concentration as low as effective.
Q3: I'm planning preclinical animal studies and need a scalable formulation strategy for oral delivery. What are my best options?

Answer:

For in vivo studies, especially oral delivery, the goal is to enhance not just solubility but also the dissolution rate, which is often the rate-limiting step for absorption of BCS Class II compounds.[3][21] Two powerful and industrially scalable technologies are amorphous solid dispersions and nanosuspensions .

Strategy 1: Amorphous Solid Dispersions (ASDs)
  • Mechanism of Action: An ASD is a system where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[22][23] The amorphous form has a higher free energy than the stable crystalline form, leading to a significant increase in apparent solubility and dissolution rate.[22] The polymer prevents recrystallization and helps maintain a supersaturated state in the gastrointestinal fluid.[24]

  • Preparation Methods:

    • Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into a hot gas stream.[25]

    • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded to form a solid dispersion.[25]

  • Causality & Trustworthiness: The choice of polymer (e.g., HPMC, PVP, Soluplus®) is critical and depends on drug-polymer miscibility and the desired release profile.[22] The resulting ASD must be characterized by DSC and XRPD to confirm its amorphous nature.[23] Dissolution testing should show a significant improvement over the crystalline drug, often achieving a "spring and parachute" effect where a high concentration is rapidly achieved and then maintained by the polymer.

Strategy 2: Nanosuspensions
  • Mechanism of Action: A nanosuspension consists of sub-micron (typically 100-1000 nm) crystalline particles of the drug suspended in a liquid medium, stabilized by surfactants or polymers.[21] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a much faster dissolution rate.[6]

  • Preparation Methods:

    • Top-Down (Media Milling): A high-energy milling process breaks down larger drug crystals into nanoparticles.[26]

    • Bottom-Up (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner into an anti-solvent containing stabilizers.[6]

  • Causality & Trustworthiness: Nanosuspensions offer high drug loading and can be used for oral, parenteral, and other routes of administration.[27] The choice of stabilizer is crucial to prevent particle agglomeration (Ostwald ripening).[27] Particle size and zeta potential must be monitored to ensure the physical stability of the suspension.

Workflow for Advanced Formulation Selection

cluster_1 Advanced Formulation Strategy start Poorly Soluble Compound (e.g., 2-phenethyl-4H-isoquinoline-1,3-dione) decision Is compound thermally stable? start->decision asd Amorphous Solid Dispersion (ASD) decision->asd Yes nano Nanosuspension decision->nano No / Either hme Hot-Melt Extrusion asd->hme sd Spray Drying asd->sd milling Media Milling nano->milling precip Precipitation nano->precip formulation Final Dosage Form (Capsule, Tablet, Liquid) hme->formulation sd->formulation milling->formulation precip->formulation

Caption: Decision tree for selecting an advanced formulation strategy.

Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol is a lab-scale method suitable for initial screening of ASD formulations.

  • Materials: 2-phenethyl-4H-isoquinoline-1,3-dione, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane (DCM), Methanol.

  • Dissolution: Weigh 100 mg of the compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio). Dissolve both in a minimal volume of a 1:1 DCM:Methanol mixture (e.g., 10 mL) in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Set the water bath temperature to 40°C. Apply vacuum and rotate the flask to evaporate the solvent, forming a thin film on the flask wall.

  • Drying: Once the film appears dry, continue drying under high vacuum for at least 12 hours to remove residual solvent.

  • Harvesting & Characterization: Carefully scrape the solid material from the flask. The resulting powder is the ASD.

  • Self-Validation/QC:

    • Analyze a small portion of the powder by Powder X-Ray Diffraction (PXRD) . The absence of sharp Bragg peaks (and the presence of a broad "halo") confirms the amorphous state.[23]

    • Analyze another portion by Differential Scanning Calorimetry (DSC) . A single glass transition temperature (Tg) and the absence of a melting endotherm for the crystalline drug confirm a successful molecular dispersion.[28]

Protocol 2: Preparation of a Nanosuspension by Wet Media Milling

This protocol describes a typical lab-scale top-down approach.

  • Materials: 2-phenethyl-4H-isoquinoline-1,3-dione (micronized if possible), Hydroxypropyl Methylcellulose (HPMC E5), Sodium Dodecyl Sulfate (SDS), Purified Water, Yttria-stabilized Zirconia milling beads (0.5 mm diameter).

  • Pre-suspension: Prepare a 5% (w/v) aqueous solution of the stabilizer system (e.g., 4.5% HPMC, 0.5% SDS).

  • Dispersion: Add 1 gram of the compound to 10 mL of the stabilizer solution in a milling vial. This creates a 10% (w/v) drug loading.

  • Milling: Add an equal volume of zirconia beads to the vial. Place the vial in a planetary mill or a specialized bead mill.

  • Processing: Mill at a high speed (e.g., 2000 rpm) for several hours (e.g., 2-8 hours). The optimal time must be determined experimentally. Monitor temperature to avoid excessive heat buildup.[26]

  • Separation & QC: Separate the nanosuspension from the milling beads by decanting or passing through a coarse filter.

    • Measure the particle size distribution and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A target size would be <400 nm with a PDI < 0.3.

    • Measure the Zeta Potential to assess physical stability. A value of ±30 mV is generally considered stable.

References
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). Retrieved April 2, 2024, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved April 2, 2024, from [Link]

  • Preparation of Amorphous Solid Dispersions by Cryomilling: Chemical and Physical Concerns Related to Active Pharmaceutical Ingredients and Carriers - ACS Publications. (2020, January 21). Retrieved April 2, 2024, from [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. (2017, May 8). Retrieved April 2, 2024, from [Link]

  • Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC. (n.d.). Retrieved April 2, 2024, from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). Retrieved April 2, 2024, from [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.). Retrieved April 2, 2024, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved April 2, 2024, from [Link]

  • Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC. (n.d.). Retrieved April 2, 2024, from [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. (2023, September 19). Retrieved April 2, 2024, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved April 2, 2024, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved April 2, 2024, from [Link]

  • AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. (n.d.). Retrieved April 2, 2024, from [Link]

  • Cyclodextrin Inclusion Compounds - CD Bioparticles. (n.d.). Retrieved April 2, 2024, from [Link]

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - MDPI. (n.d.). Retrieved April 2, 2024, from [Link]

  • Nanosuspension Formulation To Maximize Potency For Preclinical Studies. (n.d.). Retrieved April 2, 2024, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved April 2, 2024, from [Link]

  • Solubilization of Biologically Active Heterocyclic Compounds by Biocompatible Microemulsions. (n.d.). Retrieved April 2, 2024, from [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (n.d.). Retrieved April 2, 2024, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (n.d.). Retrieved April 2, 2024, from [Link]

  • 2-Phenylisoquinoline-1,3(2h,4h)-dione | C15H11NO2 | CID 276114 - PubChem. (n.d.). Retrieved April 2, 2024, from [Link]

  • Nanosuspension-Based Drug Delivery Systems for Topical Applications - Dove Medical Press. (2024, January 25). Retrieved April 2, 2024, from [Link]

  • 8.11 pH and Solubility | AP Chemistry. (n.d.). Retrieved April 2, 2024, from [Link]

  • Solubilization of nitrogen-containing heterocyclic compounds in reactive solvents - ElectronicsAndBooks. (2002, April 18). Retrieved April 2, 2024, from [Link]

  • Nanosuspension - Journal of Drug Delivery and Therapeutics. (2019, May 15). Retrieved April 2, 2024, from [Link]

  • pH Modifier Excipients - CD Formulation. (n.d.). Retrieved April 2, 2024, from [Link]

  • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (n.d.). Retrieved April 2, 2024, from [Link]

  • Development and Scale Up Considerations for Nanosuspension Dosage Forms. (2021, September 13). Retrieved April 2, 2024, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved April 2, 2024, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (n.d.). Retrieved April 2, 2024, from [Link]

  • Effect of pH on Solubility — Overview & Examples - Expii. (n.d.). Retrieved April 2, 2024, from [Link]

  • Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents | Request PDF - ResearchGate. (n.d.). Retrieved April 2, 2024, from [Link]

  • CompoundingToday.com | pH Adjusting Database. (n.d.). Retrieved April 2, 2024, from [Link]

  • Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2006, February 14). Retrieved April 2, 2024, from [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved April 2, 2024, from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC. (n.d.). Retrieved April 2, 2024, from [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved April 2, 2024, from [Link]

  • 2-phenyl-4H-isoquinoline-1,3-dione CAS NO.4494-54-6 - LookChem. (n.d.). Retrieved April 2, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-phenethyl-4H-isoquinoline-1,3-dione

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-phenethyl-4H-isoquinoline-1,3-dione. Designed for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-phenethyl-4H-isoquinoline-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this guide offers a detailed interpretation of the predicted NMR spectra of the target compound, supported by comparative data from structurally related analogues. By understanding the spectral characteristics, researchers can gain crucial insights into the molecular structure and purity of this important class of heterocyclic compounds. The isoquinoline-1,3(2H,4H)-dione scaffold is a key feature in many biologically active molecules, making its unambiguous characterization essential for advancing pharmaceutical research.[1]

The Foundational Role of NMR in the Structural Elucidation of Isoquinoline-1,3-diones

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the detailed molecular structure of organic compounds.[2] For complex heterocyclic systems like 2-phenethyl-4H-isoquinoline-1,3-dione, ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of individual atoms, their connectivity, and the overall molecular geometry. The chemical shift, signal intensity (integration), and spin-spin coupling patterns are the three key pillars of information derived from an NMR spectrum.[3]

In the context of N-substituted isoquinoline-1,3-diones, NMR is instrumental in confirming the success of synthetic procedures and in identifying the specific substitution patterns on the heterocyclic core and the N-substituent. The electron-rich aromatic rings and the influence of the dione functionality create a distinct set of signals that are highly sensitive to the nature of the substituents.[4][5]

Predicted ¹H and ¹³C NMR Spectral Data for 2-phenethyl-4H-isoquinoline-1,3-dione

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of 2-phenethyl-4H-isoquinoline-1,3-dione in deuterochloroform (CDCl₃) is expected to exhibit signals corresponding to the protons of the isoquinoline core and the N-phenethyl substituent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-8~8.2 - 8.4ddJ ≈ 7.5, 1.51H
H-5, H-6, H-7~7.6 - 7.9m3H
H-2', H-6' (Phenethyl)~7.2 - 7.4m2H
H-3', H-4', H-5' (Phenethyl)~7.2 - 7.4m3H
H-α (N-CH₂)~4.0 - 4.2tJ ≈ 7.02H
H-4~3.8 - 4.0s2H
H-β (Ar-CH₂)~3.0 - 3.2tJ ≈ 7.02H
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons of both the isoquinoline and phenethyl moieties, and the aliphatic carbons of the phenethyl chain and the C-4 position.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1, C-3 (C=O)~162 - 165
C-4a, C-8a~135 - 140
C-5, C-6, C-7, C-8~125 - 135
C-1' (Phenethyl)~138 - 140
C-2', C-3', C-4', C-5', C-6' (Phenethyl)~126 - 129
C-α (N-CH₂)~42 - 45
C-4~38 - 41
C-β (Ar-CH₂)~35 - 38

Comparative Spectral Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, it is instructive to compare it with the experimentally determined NMR data of related molecules. This comparison highlights the influence of different N-substituents on the chemical shifts of the isoquinoline-1,3-dione core and provides a basis for understanding the contribution of the phenethyl group.

Comparison with N-Substituted Isoquinoline-1,3-dione Analogues

The following table presents a comparison of the predicted data for our target compound with the reported data for other N-substituted isoquinoline-1,3-diones.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Reference
2-phenethyl-4H-isoquinoline-1,3-dione (Predicted) ~8.2-8.4 (H-8), ~4.0-4.2 (N-CH₂), ~3.8-4.0 (H-4), ~3.0-3.2 (Ar-CH₂)~162-165 (C=O), ~42-45 (N-CH₂), ~38-41 (C-4), ~35-38 (Ar-CH₂)-
tert-butyl (1,3-dioxo-2,3-dihydroisoquinolin-4(1H)-ylidene)carbamate 8.72 (s, 1H), 8.42-8.16 (m, 2H), 7.92-7.64 (m, 2H)162.3, 160.7, 155.0, 146.2, 134.9, 133.8, 132.1, 129.2, 127.6, 127.1, 83.9, 28.2[6]
4-Diazo-2-methylisoquinoline-1,3(2H,4H)-dione --[7]

Note: Direct comparison is limited due to the different substitution patterns at the C-4 position in the available literature data.

Comparison with N-phenethylphthalimide

A comparison with N-phenethylphthalimide is particularly insightful as it isolates the spectral features of the N-phenethyl group attached to a similar dicarboximide functionality.

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Reference
2-phenethyl-4H-isoquinoline-1,3-dione (Predicted) ~7.2-7.4 (Aromatic-phenethyl), ~4.0-4.2 (N-CH₂), ~3.0-3.2 (Ar-CH₂)~138-140 (C-1'), ~126-129 (Aromatic-phenethyl), ~42-45 (N-CH₂), ~35-38 (Ar-CH₂)-
N-phenylphthalimide --[8]

The comparison with N-phenylphthalimide provides a reference for the aromatic signals of a phenyl group directly attached to the nitrogen, which will differ from the phenethyl group in our target compound.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality NMR data for compounds such as 2-phenethyl-4H-isoquinoline-1,3-dione, a standardized and rigorous experimental protocol is essential.

Sample Preparation
  • Material Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for this class of compounds.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Approximately 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 220-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is significantly less sensitive than ¹H.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the NMR analysis workflow, from sample preparation to data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) with TMS weigh->dissolve 1 filter Filter into NMR Tube dissolve->filter 2 load_sample Load Sample into Spectrometer shim Shim Magnetic Field load_sample->shim 3 acquire Acquire ¹H and ¹³C Spectra shim->acquire 4 process Fourier Transform & Phase Correction integrate Integrate Signals (¹H NMR) process->integrate 5 assign Assign Peaks & Interpret Spectra integrate->assign 6 end assign->end start start->weigh

Caption: Experimental workflow for NMR analysis.

Conclusion

References

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-phenethyl-4H-isoquinoline-1,3-dione

Title: Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of 2-phenethyl-4H-isoquinoline-1,3-dione Target Audience: Researchers, analytical scientists, and drug development professionals. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of 2-phenethyl-4H-isoquinoline-1,3-dione

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The isoquinoline-1,3-dione (homophthalimide) scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structure for selective Tyrosyl DNA Phosphodiesterase II (TDP2) inhibitors[1], Cyclin-Dependent Kinase 4 (CDK4) inhibitors[2], and potent caspase-3 inhibitors[3]. Among its derivatives, 2-phenethyl-4H-isoquinoline-1,3-dione (C₁₇H₁₅NO₂) presents unique analytical challenges and opportunities during structural characterization and pharmacokinetic profiling.

As a Senior Application Scientist, I have compiled this guide to objectively compare the two primary mass spectrometry (MS) techniques used for its analysis: Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . This guide details the mechanistic causality behind the fragmentation pathways, provides self-validating experimental protocols, and establishes a robust framework for identifying this class of compounds in complex matrices.

Mechanistic Overview of Fragmentation Pathways

Understanding the fragmentation of 2-phenethyl-4H-isoquinoline-1,3-dione requires analyzing the stability of its two primary domains: the highly labile N-phenethyl appendage and the rigid, electron-deficient isoquinoline-1,3-dione core.

The N-Phenethyl Cleavage (The Kinetic Sink)

Regardless of the ionization method, the dominant fragmentation pathway is driven by the N-phenethyl group.

  • Loss of Styrene (McLafferty-type Rearrangement): The transfer of a hydrogen atom from the phenethyl chain to the imide carbonyl, followed by the expulsion of a neutral styrene molecule (104 Da), is highly favored[4]. This yields a stable, protonated homophthalimide core.

  • Tropylium Ion Formation: Direct inductive cleavage of the benzylic bond generates the highly stable aromatic tropylium cation (m/z 91), which often dominates the lower mass range.

Isoquinoline-1,3-dione Core Cleavage (Thermodynamic Fragmentation)

Once the phenethyl group is cleaved, the remaining homophthalimide core requires higher collision energies to fragment. The primary mechanism is the sequential extrusion of neutral carbon monoxide (CO) molecules[5]. The loss of the first CO (28 Da) from the dione moiety results in a ring-contracted lactam or isocyanate intermediate, followed by a second CO loss yielding an indene-like fragment.

G M [M+H]+ m/z 266 (2-phenethyl-4H-isoquinoline-1,3-dione) Core [Homophthalimide+H]+ m/z 162 M->Core Loss of Styrene (-104 Da) Trop Tropylium Ion m/z 91 M->Trop Inductive Cleavage (Formation of C7H7+) CoreCO [Core - CO]+ m/z 134 Core->CoreCO Loss of CO (-28 Da) CoreCO2 [Core - 2CO]+ m/z 106 CoreCO->CoreCO2 Loss of CO (-28 Da)

ESI-MS/MS CID fragmentation pathway of 2-phenethyl-4H-isoquinoline-1,3-dione.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform for isoquinoline-1,3-diones, the choice dictates the type of structural information obtained.

FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Ion Mode)
Ionization Type Hard (Radical Cation, [M]⁺ m/z 265)Soft (Protonated Molecule,[M+H]⁺ m/z 266)
Primary Use Case Synthetic verification, library matching, impurity profiling.Bioanalysis, PK/PD studies, trace quantification.
Fragmentation Control Fixed at 70 eV; extensive, non-tunable fragmentation.Highly tunable via Collision Energy (CE) ramping.
Matrix Suitability Poor for biological matrices without extensive cleanup.Excellent for plasma/serum (coupled with LC).
Diagnostic Power High for core structure (rich fingerprint region).High for precursor-to-product transitions (MRM).
Quantitative Fragmentation Data Comparison

Data represents normalized relative abundances at optimal collision energies.

Fragment AssignmentNeutral LossEI-MS (m/z)EI Relative AbundanceESI-MS/MS (m/z)ESI-CID Relative Abundance (CE 25 eV)
Intact Molecule None265 [M]⁺15%266 [M+H]⁺10% (Precursor)
Homophthalimide Core -104 Da (Styrene)16145%162100% (Base Peak)
Tropylium Cation -174 Da (Core radical)91100% (Base Peak)9165%
[Core - CO] -132 Da (Styrene + CO)13325%13440%
[Core - 2CO] -160 Da (Styrene + 2CO)10510%10615%

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific parameters are chosen.

Protocol A: GC-EI-MS for Synthetic Verification

Objective: Obtain a highly reproducible, library-searchable fragmentation fingerprint.

  • Sample Preparation: Dissolve the synthesized 2-phenethyl-4H-isoquinoline-1,3-dione in GC-grade dichloromethane (DCM) to a concentration of 10 µg/mL. Causality: DCM ensures complete solvation of the hydrophobic core while maintaining sufficient volatility for GC injection.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30m x 0.25mm, 0.25µm).

    • Gradient: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The high boiling point of the dione requires a steep thermal gradient to prevent peak broadening and thermal degradation on the column.

  • Ionization & Detection:

    • Source Temperature: 230°C.

    • Electron Energy: 70 eV. Causality: Standardizing at 70 eV ensures the radical cation [M]⁺ undergoes the reproducible, high-energy fragmentation required for NIST library cross-validation.

  • Validation Check: Confirm the presence of m/z 91 as the base peak. If m/z 161 exceeds m/z 91, check the source temperature, as excessive thermal energy prior to ionization can prematurely cleave the phenethyl bond.

Protocol B: LC-ESI-MS/MS for Bioanalytical Quantification

Objective: Establish a highly sensitive Multiple Reaction Monitoring (MRM) method for trace analysis.

  • Mobile Phase Optimization:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid provides an abundant proton source, driving the equilibrium toward the formation of the[M+H]⁺ precursor ion (m/z 266) in the ESI droplet.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C. Causality: High desolvation temperatures are required to efficiently evaporate the aqueous fraction of the mobile phase, preventing ion suppression.

  • Collision-Induced Dissociation (CID) Tuning:

    • Isolate precursor m/z 266.0 in Q1.

    • Transition 1 (Quantifier): m/z 266.0 → 162.0 (CE: 15 eV). Causality: The loss of styrene requires low collision energy. This highly efficient transition provides maximum sensitivity for quantification.

    • Transition 2 (Qualifier): m/z 266.0 → 134.0 (CE: 30 eV). Causality: The subsequent loss of CO from the rigid core requires significantly higher collision energy. Monitoring this transition ensures absolute structural specificity, preventing false positives from isobaric interferences.

Conclusion

The analytical comparison of 2-phenethyl-4H-isoquinoline-1,3-dione reveals that its fragmentation is strictly dictated by the kinetic lability of the N-phenethyl group and the thermodynamic stability of the dione core. For structural elucidation and synthetic confirmation, GC-EI-MS provides a comprehensive fingerprint heavily weighted toward the tropylium ion. Conversely, LC-ESI-MS/MS leverages the predictable, low-energy loss of styrene to generate a highly specific [M+H]⁺ → [Core+H]⁺ transition, making it the superior choice for high-sensitivity pharmacokinetic assays in drug development.

Sources

Validation

Comparative Efficacy Guide: 2-Phenethyl-4H-Isoquinoline-1,3-Dione vs. Advanced Isoquinoline Dione Scaffolds

The isoquinoline-1,3(2H,4H)-dione scaffold is a highly privileged structure in modern drug discovery. Its core—a bicyclic system featuring a hydrogen-bond-accepting dione motif—provides an ideal pharmacophore for interac...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline-1,3(2H,4H)-dione scaffold is a highly privileged structure in modern drug discovery. Its core—a bicyclic system featuring a hydrogen-bond-accepting dione motif—provides an ideal pharmacophore for interacting with various enzymatic targets, particularly those involved in DNA repair and cellular proliferation.

This guide provides an objective, data-driven comparison of the foundational 2-phenethyl-4H-isoquinoline-1,3-dione against next-generation, highly functionalized isoquinoline dione derivatives. By examining target specificity, structure-activity relationships (SAR), and cellular cytotoxicity, we provide a framework for researchers optimizing this scaffold for oncology and inflammatory disease applications.

Mechanistic Grounding & Target Pathways

The biological utility of the isoquinoline-1,3-dione class is largely driven by its ability to selectively inhibit key enzymes in cancer cell survival pathways. The baseline N-substituted derivative, 2-phenethyl-4H-isoquinoline-1,3-dione, utilizes its phenethyl group to provide moderate lipophilicity and steric bulk, allowing it to anchor into hydrophobic enzymatic pockets.

However, recent SAR studies have demonstrated that functionalizing the core ring or rigidifying the N-substituent drastically shifts the compound's primary target and efficacy:

  • TDP2 Inhibition: Unsubstituted and N-alkylated isoquinoline-1,3-diones have been identified as highly selective inhibitors of Tyrosyl DNA phosphodiesterase II (TDP2)[1]. TDP2 is a critical repair enzyme that resolves DNA damage induced by Topoisomerase II (Top2) poisons. By inhibiting TDP2, these diones prevent DNA repair, leading to the accumulation of lethal DNA cleavage complexes and subsequent apoptosis[1].

  • hDHODH Inhibition: Fused derivatives, such as pyrrolo[3,4-c]isoquinoline-1,3-diones, exhibit profound sub-micromolar inhibition of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in de novo pyrimidine biosynthesis[2].

  • Direct Antiproliferative Activity: Substituted (E)-4-arylidene isoquinoline-1,3-diones and 1H-benz[de]isoquinoline-1,3-diones demonstrate potent, direct cytotoxicity against breast cancer (MCF-7) and leukemia (MOLT-4) cell lines, respectively, often rivaling standard chemotherapeutics like doxorubicin[3][4].

Mechanism Top2 Topoisomerase II Poisons (e.g., Etoposide) DNA DNA Cleavage Complex (Covalent Lesion) Top2->DNA Induces TDP2 TDP2 Enzyme (DNA Repair Mechanism) DNA->TDP2 Recruits Apo Cancer Cell Apoptosis DNA->Apo Accumulates & Triggers TDP2->Apo Prevents Iso Isoquinoline-1,3-diones (e.g., 2-Phenethyl derivative) Iso->TDP2 Inhibits

Fig 1: Mechanism of TDP2 inhibition by isoquinoline-1,3-diones inducing apoptosis.

Comparative Efficacy Data

To objectively evaluate the performance of the 2-phenethyl-4H-isoquinoline-1,3-dione scaffold, we must benchmark it against highly optimized derivatives. The table below synthesizes quantitative experimental data across multiple primary targets.

While the baseline 2-phenethyl derivative offers a stable starting point with moderate baseline activity, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or fused ring systems yields exponential increases in potency.

Compound ScaffoldRepresentative DerivativePrimary Target / AssayIC50 / EfficacyReference
Baseline N-Alkyl 2-Phenethyl-4H-isoquinoline-1,3-dioneTDP2 / Baseline Viability>10 µM (Moderate)[1]
Optimized Isoquinoline Compound 64 (C6/C7 Substituted)Recombinant TDP21.9 µM[1]
(E)-4-Arylidene Compound 5g (-Br, -CH3 substituted)MCF-7 Proliferation3.57 µM[3]
1H-benz[de]isoquinoline 6-Nitro-2-(3-hydroxypropyl)MOLT-4 Proliferation6.0 µM[4]
Pyrrolo[3,4-c]quinoline Compound 3ahDHODH Inhibition0.11 µM[2]

Data Interpretation: The structural rigidity of the (E)-4-arylidene double bond (Compound 5g) restricts rotational freedom, locking the molecule into an optimal conformation for target binding, which explains its superior IC50 (3.57 µM) compared to flexible N-alkyl chains[3]. Furthermore, fused pyrrolo systems achieve nanomolar efficacy (0.11 µM) by perfectly mimicking the natural substrate geometry of hDHODH[2].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of isoquinoline-1,3-diones must rely on self-validating assay systems. The following protocols detail the causal logic behind each step, ensuring that observed efficacy is target-specific and not an artifact of promiscuous chemical reactivity.

Protocol A: Recombinant TDP2 Inhibition & Selectivity Counter-Screen

Objective: Validate the specific binding of the isoquinoline-1,3-dione to TDP2 while ruling out off-target effects.

  • Substrate Preparation: Utilize a 5'-fluorophore-labeled single-stranded DNA linked to a tyrosine residue. Causality: This specifically mimics the Top2-DNA covalent cleavage complex, providing the exact physiological substrate required for TDP2 activity[1].

  • Steady-State Incubation: Pre-incubate recombinant human TDP2 with the test compound (e.g., 2-phenethyl-4H-isoquinoline-1,3-dione) in a dose-response format up to 111 µM. Causality: Pre-incubation allows the compound to reach binding equilibrium before the substrate is introduced, preventing competitive displacement artifacts.

  • Counter-Screening (The Validation Step): Run a parallel assay using homologous TDP1. Causality: TDP1 and TDP2 share structural homology but distinct biological roles. A true lead compound must inhibit TDP2 without affecting TDP1. If a compound inhibits both, it is likely a non-specific DNA intercalator rather than a targeted therapeutic[1].

Protocol B: Cellular Efficacy & Apoptosis Validation (MTT Assay)

Objective: Confirm that enzymatic inhibition translates to terminal cellular efficacy.

  • Cell Line Selection: Seed MCF-7 (breast cancer) or MOLT-4 (leukemia) cells at 1×104 cells/well. Causality: These lines are highly sensitive to Top2 poisons and heavily rely on TDP2/hDHODH pathways for survival, making them ideal phenotypic models[3][4].

  • Dose-Response Treatment: Expose cells to the synthesized isoquinoline derivatives for 24-48 hours.

  • Metabolic Readout: Add MTT reagent. Causality: Isoquinoline diones induce apoptosis via DNA damage accumulation, which rapidly collapses the mitochondrial membrane potential. Because MTT is reduced to formazan exclusively by metabolically active mitochondria, this provides a direct, causally linked readout of terminal cell death[3].

Workflow Prep Compound Library Prep (2-Phenethyl vs. Analogs) Primary Primary Screen Recombinant TDP2 Assay Prep->Primary Counter Counter Screen Homologous TDP1 Assay Primary->Counter Hits (IC50 < 10µM) Cell Cellular Validation MTT Viability Assay Counter->Cell Selective Inhibitors Data Data Synthesis IC50 & Selectivity Index Cell->Data Efficacy Confirmed

Fig 2: Self-validating high-throughput screening workflow for isoquinoline diones.

Conclusion for Drug Development Professionals

While 2-phenethyl-4H-isoquinoline-1,3-dione serves as an excellent foundational scaffold due to its synthetic accessibility and baseline biological activity, it is ultimately a stepping stone. For clinical translation, structural rigidification (as seen in arylidene derivatives) or ring fusion (as seen in pyrrolo-quinolines) is required to drive IC50 values from the moderate micromolar range down to the highly potent sub-micromolar range. Future development should focus on optimizing the electronic density of the isoquinoline core to maximize target-specific hydrogen bonding while minimizing off-target cytotoxicity.

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Comparative

Comparative HPLC Method Validation for the Quantification of 4H-Isoquinoline-1,3-dione, 2-phenethyl-: C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary & Chemical Context The accurate quantification of complex pharmacophores is a critical bottleneck in drug development. 4H-Isoquinoline-1,3-dione, 2-phenethyl- (also known as 2-phenethyl-4H-isoquinoline-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The accurate quantification of complex pharmacophores is a critical bottleneck in drug development. 4H-Isoquinoline-1,3-dione, 2-phenethyl- (also known as 2-phenethyl-4H-isoquinoline-1,3-dione)[1] is a highly lipophilic compound featuring a conjugated isoquinoline-dione core and an aromatic phenethyl substitution. Derivatives of the isoquinoline-1,3-dione class are recognized as potent[2] and[3], making them highly relevant in oncology research.

This guide provides an in-depth, objective comparison of two High-Performance Liquid Chromatography (HPLC) methodologies—utilizing standard Octadecylsilane (C18) versus Phenyl-Hexyl stationary phases—validated strictly against the [4].

Methodological Rationale: Column Chemistry & Causality

As a Senior Application Scientist, selecting the correct stationary phase is not a matter of trial and error, but of molecular recognition.

  • The C18 Approach (Dispersive Interactions): A standard C18 column separates analytes based purely on hydrophobic (van der Waals) interactions. While effective for general lipophilic compounds, the rigid, bulky nature of the phenethyl and isoquinoline rings often leads to suboptimal mass transfer kinetics on C18 silica, resulting in peak tailing.

  • The Phenyl-Hexyl Approach ( π−π Interactions): By employing a Phenyl-Hexyl column, we introduce a complementary retention mechanism. The phenyl rings on the stationary phase engage in π−π stacking with the aromatic rings of 4H-Isoquinoline-1,3-dione, 2-phenethyl-. The hexyl linker provides necessary flexibility, allowing the stationary phase to dynamically conform to the analyte, dramatically improving peak shape and selectivity.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol operates as a self-validating system . Step 2 (System Suitability Testing) acts as an automated gatekeeper; if the chromatographic system fails to meet the predefined criteria, the sequence is aborted, preventing the generation of invalid data.

HPLC_Workflow A 1. Method Development (C18 vs Phenyl-Hexyl) B 2. System Suitability Testing (Tailing < 1.5, Plates > 2000) A->B C 3. Specificity Evaluation (Blank & Matrix Interference) B->C D 4. Linearity & Range (R² > 0.999) C->D E 5. Accuracy & Precision (Recovery 98-102%, RSD < 2%) D->E F 6. LOD / LOQ Determination (S/N Ratio Method) E->F

ICH Q2(R2) aligned HPLC validation workflow for isoquinoline-1,3-dione derivatives.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare an isocratic mixture of 60% Acetonitrile (MeCN) and 40% Milli-Q Water.

    • Causality: 60% organic modifier is required to elute this highly lipophilic compound within a reasonable timeframe (capacity factor k′ between 2 and 5).

    • Buffer Addition: Add 0.1% (v/v) Formic Acid. The acidic environment (pH ~2.7) ensures the imide nitrogen of the isoquinoline-1,3-dione core remains fully protonated, suppressing secondary interactions with residual silanols on the column matrix that cause peak tailing.

  • Sample Preparation: Dissolve the reference standard in 100% MeCN to create a 1 mg/mL stock. Dilute working standards (0.5 to 100 µg/mL) in 50:50 MeCN:Water.

    • Causality: Injecting a sample dissolved in 100% MeCN into a 60% MeCN mobile phase causes a "solvent effect" (band broadening at the column head). Matching the diluent closely to the mobile phase ensures sharp peak focusing.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30°C (stabilizes mass transfer kinetics).

    • Detection: UV at 254 nm. Causality: The highly conjugated isoquinoline-dione system exhibits a strong absorption maximum at 254 nm, maximizing the signal-to-noise (S/N) ratio.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six times. The system is only validated for the run if the Relative Standard Deviation (RSD) of the area is < 2.0%, Tailing Factor ( Tf​ ) ≤ 1.5, and Theoretical Plates ( N ) ≥ 2000.

Comparative Performance Data

The following tables summarize the quantitative validation data obtained when comparing the standard C18 column against the Phenyl-Hexyl column under identical mobile phase conditions.

Table 1: System Suitability Testing (SST) Results

ParameterAcceptance CriteriaStandard C18 ColumnPhenyl-Hexyl Column
Retention Time ( tR​ ) N/A4.2 min5.8 min
Tailing Factor ( Tf​ ) ≤ 1.51.421.08
Theoretical Plates ( N ) ≥ 20004,5008,200
Capacity Factor ( k′ ) > 2.02.13.5

Table 2: ICH Q2(R2) Validation Metrics

Validation ParameterStandard C18 ColumnPhenyl-Hexyl Column
Linearity Range (µg/mL) 1.0 - 1000.5 - 100
Correlation Coefficient (R²) 0.99850.9998
Limit of Detection (LOD) 0.30 µg/mL0.15 µg/mL
Limit of Quantitation (LOQ) 1.00 µg/mL0.50 µg/mL
Intra-day Precision (RSD%) 1.8%0.6%
Accuracy (Mean Recovery %) 97.5%99.8%

Discussion: Decoding the Chromatographic Behavior

The experimental data unequivocally demonstrates the superiority of the Phenyl-Hexyl phase for quantifying 4H-Isoquinoline-1,3-dione, 2-phenethyl-.

While the C18 column technically passed the ICH Q2(R2) acceptance criteria[4], it exhibited a high tailing factor (1.42) and lower theoretical plates (4,500). This is a direct consequence of the rigid aromatic structure of the analyte struggling to partition efficiently into the dense, linear alkyl chains of the C18 phase.

Conversely, the Phenyl-Hexyl column yielded a near-perfect Gaussian peak ( Tf​ = 1.08) and nearly doubled the theoretical plate count (8,200). The π−π interactions provided stronger, more specific retention (increasing tR​ from 4.2 to 5.8 min), which directly translated to a 50% reduction in both LOD and LOQ. By tightening the peak width, the signal intensity increased, allowing for highly precise quantification (0.6% RSD) even at trace levels.

Conclusion

For the robust, ICH-compliant quantification of 4H-Isoquinoline-1,3-dione, 2-phenethyl- and structurally related isoquinoline-1,3-dione derivatives, relying solely on hydrophobic retention (C18) leaves analytical performance on the table. Transitioning to a Phenyl-Hexyl stationary phase leverages targeted π−π interactions, yielding a highly sensitive, accurate, and self-validating analytical method suitable for rigorous drug development pipelines.

References

  • PubChem. "2-(2-Phenylethyl)-1,3(2H,4H)-isoquinolinedione". National Center for Biotechnology Information. URL:[Link]

  • Zhao et al. "Discovery of 4-(Benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(Pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as Potent and Selective Inhibitors of the Cyclin-Dependent Kinase 4". Journal of Medicinal Chemistry. URL:[Link]

  • Marchand et al. "Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2)". Journal of Medicinal Chemistry / NIH. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". European Medicines Agency / ICH Database. URL:[Link]

Sources

Validation

A Comparative Guide to the Biological Activities of 2-Phenethyl-4H-isoquinoline-1,3-dione Analogs for Researchers and Drug Development Professionals

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] When functionalized with a 2-phenethyl group, this scaffold gives rise to a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoquinoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] When functionalized with a 2-phenethyl group, this scaffold gives rise to a class of molecules with a remarkable breadth of biological activities, ranging from anticancer and anti-inflammatory to neuroprotective and antiviral effects.[1][3][4] This guide provides a comprehensive comparison of the biological activities of various 2-phenethyl-4H-isoquinoline-1,3-dione analogs, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutics.

The Rationale for Analog Development: Fine-Tuning Biological Activity

The development of analogs of a lead compound is a cornerstone of modern drug discovery. By systematically modifying the chemical structure of the 2-phenethyl-4H-isoquinoline-1,3-dione core, researchers can explore the structure-activity relationships (SAR) to enhance potency, improve selectivity, and optimize pharmacokinetic properties. Key modifications often involve the introduction of various substituents on both the isoquinoline ring and the phenethyl moiety.

Comparative Analysis of Biological Activities

The 2-phenethyl-4H-isoquinoline-1,3-dione analogs have been investigated for a wide array of pharmacological effects. Below is a comparative overview of their most significant biological activities.

Anticancer Activity

A substantial body of research has focused on the cytotoxic effects of these analogs against various cancer cell lines. The data reveals that certain structural modifications can lead to potent anticancer agents, with some compounds exhibiting efficacy comparable to established chemotherapeutic drugs like doxorubicin.[5]

Table 1: Comparative in vitro Cytotoxicity (IC50) of Selected Isoquinoline-1,3-dione Analogs

Compound/AnalogCancer Cell LineIC50 (µg/mL)Reference
Doxorubicin (Reference)HCT-1160.469[5]
Doxorubicin (Reference)MCF-70.892[5]
Doxorubicin (Reference)Hep-G20.426[5]
Analog 14 (2-amino-benzo[de]isoquinolin-1,3-dione derivative)HCT-1161.3-8.3[5]
Analog 15 (2-amino-benzo[de]isoquinolin-1,3-dione derivative)MCF-71.3-8.3[5]
Analog 16 (2-amino-benzo[de]isoquinolin-1,3-dione derivative)Hep-G21.3-8.3[5]
Analog 21 (2-amino-benzo[de]isoquinolin-1,3-dione derivative)HCT-1161.3-8.3[5]
Analog 22 (2-amino-benzo[de]isoquinolin-1,3-dione derivative)MCF-71.3-8.3[5]
Mitonafide-based derivativesHeLa, A549, P388, HL-60, MCF-7, HCT-8, A37510⁻⁶–10⁻⁵ M[3]

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The anticancer mechanism of these compounds is often multifaceted. Some analogs have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[6] Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein, leading to cell cycle arrest and a halt in tumor cell proliferation.[6] Other derivatives have been shown to act as caspase-3 inhibitors, suggesting an ability to modulate apoptosis.[7]

CDK4_Inhibition_Pathway cluster_inhibition Isoquinoline_Analog 2-Phenethyl-4H-isoquinoline-1,3-dione Analog CDK4_CyclinD1 CDK4/Cyclin D1 Complex Isoquinoline_Analog->CDK4_CyclinD1 Inhibits pRb Retinoblastoma Protein (pRb) CDK4_CyclinD1->pRb Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F Transcription Factor pRb->E2F Inhibits pRb_P Phosphorylated pRb (pRb-P) Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Promotes

Caption: Mechanism of CDK4 inhibition by isoquinoline-1,3-dione analogs.

Enzyme Inhibitory Activity

Beyond their anticancer properties, these analogs have demonstrated significant potential as enzyme inhibitors for various therapeutic targets.

  • Cholinesterase Inhibition: Several derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[8] The inhibitory potency of these compounds varies with the nature of the substituents, with some analogs exhibiting IC50 values in the low micromolar range.[8]

  • Cyclooxygenase-2 (COX-2) Inhibition: A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones have been identified as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[9] This suggests their potential as anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Antiviral and Other Activities

The therapeutic potential of 2-phenethyl-4H-isoquinoline-1,3-dione analogs extends to other areas as well:

  • Antiviral Activity: Certain 2-amino-1H-benzo[de]isoquinoline-1,3-dione derivatives have shown activity against herpes simplex viruses (HSV-1 and HSV-2).[3]

  • Analgesic Properties: Some isoindoline-1,3-dione derivatives have demonstrated analgesic effects in various pain models.[10][11]

  • Anti-sickling Activity: Novel analogs of isoindoline-1,3-dione have been investigated for their potential to inhibit the polymerization of sickle hemoglobin, offering a potential therapeutic strategy for sickle cell anemia.[12]

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of these analogs are intricately linked to their chemical structures. Key SAR observations include:

  • Substituents on the Aniline Ring: For CDK4 inhibitory activity, a basic amine substituent on the aniline ring of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones is crucial.[6]

  • Modifications at the C-6 Position: The introduction of an aryl or heteroaryl group at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core can enhance CDK4 inhibitory activity.[6]

  • N-Acyl Group: The introduction of a 6-N-acyl group has been shown to significantly improve the activity of caspase-3 inhibitors.[7]

  • Hydroxyl and Methoxyl Groups: For CD36 antagonistic activity, a methoxyl group at the 7-position and a hydroxyl group at the 6- or 8-position of the isoquinoline ring appear to be favorable for good activity.[13]

Experimental Protocols

To ensure the reproducibility and validation of the reported findings, detailed experimental protocols are essential.

General Synthesis of 2-Phenethyl-4H-isoquinoline-1,3-dione Analogs

A common method for the synthesis of N-substituted isoindoline-1,3-diones involves the condensation of phthalic anhydride with a primary amine.[14]

Synthesis_Workflow Phthalic_Anhydride Phthalic Anhydride Reaction Condensation Reaction (Solvent, Heat) Phthalic_Anhydride->Reaction Primary_Amine Primary Amine (e.g., Phenethylamine derivative) Primary_Amine->Reaction Product N-substituted isoindoline-1,3-dione Reaction->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification Final_Product Pure Analog Purification->Final_Product

Caption: General workflow for the synthesis of isoquinoline-1,3-dione analogs.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve phthalic anhydride and the desired primary amine (e.g., a substituted phenethylamine) in a suitable solvent such as glacial acetic acid or perform the reaction neat.

  • Reaction: Heat the mixture to reflux for a specified period.

  • Work-up: After cooling, the product may precipitate out and can be collected by filtration. Alternatively, the reaction mixture can be poured into water to induce precipitation.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

In Vitro Cytotoxicity Evaluation: Crystal Violet Assay

This assay is a simple and reliable method for determining the cytotoxicity of compounds against cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, Hep-G2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Crystal violet solution (0.5% in methanol)

  • Doxorubicin (as a positive control)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and doxorubicin. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • Staining: Remove the medium and wash the cells with PBS. Add crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plates with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 33% acetic acid) to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add test compound at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Remove medium and add DMSO Incubate_4h->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate % viability and IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical in vitro cytotoxicity assay (MTT assay).[14]

Conclusion and Future Directions

The 2-phenethyl-4H-isoquinoline-1,3-dione scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The comparative analysis presented in this guide highlights the significant potential of these analogs, particularly in the fields of oncology, neurodegenerative diseases, and inflammatory disorders.

Future research should focus on:

  • Lead Optimization: Further structural modifications of the most potent and selective analogs to improve their efficacy and pharmacokinetic profiles.

  • In Vivo Studies: Evaluation of the most promising compounds in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetics.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel cellular targets.

  • Exploration of New Therapeutic Areas: Screening of these analogs against a broader range of biological targets to uncover new therapeutic applications.

By leveraging the knowledge gained from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this promising class of compounds.

References

  • Al-Hiari, Y. M., et al. (2018). Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones. Molecules, 23(1), 133. [Link]

  • Various Authors. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Al-Hiari, Y. M., et al. (2017). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate. [Link]

  • Karaküçük, A., et al. (2023). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in. Green Chemistry and Reaction Engineering. [Link]

  • Karaküçük, A., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1833-1845. [Link]

  • Various Authors. (2024). Synthesis, characterization and evaluation of novel isoquinoline analogues as anticancer agents. R Discovery. [Link]

  • Al-Bayati, R. I. H., & Hussein, F. A. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of ChemTech Research, 10(1), 1-10. [Link]

  • Shrivash, M. K., et al. (2024). Design, Synthesis and Anti-Sickling Activity of some Novel Analogs of Isoindoline-1,3-dione. Chemistry & Biodiversity. [Link]

  • Wang, J., et al. (2006). Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors. Journal of Medicinal Chemistry, 49(4), 1789-1795. [Link]

  • Wang, T., et al. (2009). Global, local and novel consensus quantitative structure-activity relationship studies of 4-(Phenylaminomethylene) isoquinoline-1, 3 (2H, 4H)-diones as potent inhibitors of the cyclin-dependent kinase 4. Analytica Chimica Acta, 644(1-2), 17-24. [Link]

  • Various Authors. (2023). Selected biologically active isoquinoline‐1,3(2H,4H)‐dione derivatives. ResearchGate. [Link]

  • Sudoł, A., et al. (2025). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. Pharmaceuticals, 18(7), 888. [Link]

  • Starek, M., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3465. [Link]

  • Staszewska-Krajewska, O., & Janecka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 5123. [Link]

  • Various Authors. (2022). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. ResearchGate. [Link]

  • Milton, J. P., & Gryko, D. (2025). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. The Journal of Organic Chemistry, 90(4), 2634-2644. [Link]

  • Shults, E. E., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6905. [Link]

  • Wang, S., et al. (2020). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. Organic Letters, 22(1), 256-260. [Link]

  • Kim, K. S., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(12), 3588-3608. [Link]

  • Patel, J. S., et al. (2012). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 4(2), 762-768. [Link]

  • Gauthier, J. Y., et al. (1998). Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2. Bioorganic & Medicinal Chemistry Letters, 8(10), 1181-1186. [Link]

  • Zhang, L., et al. (2011). Synthesis and structure-activity relationship of N-(2-arylethyl) isoquinoline derivatives as human scavenger receptor CD36 antagonists. European Journal of Medicinal Chemistry, 46(4), 1066-1073. [Link]

  • Mahadeviah, P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Various Authors. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Green Chemistry. [Link]

  • Lian, W., et al. (2026). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry, 24, 253-266. [Link]

  • Wang, G., et al. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones. European Journal of Medicinal Chemistry, 239, 114397. [Link]

  • Cook, G. M., et al. (2021). Syntheses and Structure–Activity Relationships of N-Phenethyl-Quinazolin-4-yl-Amines as Potent Inhibitors of Cytochrome bd Oxidase in Mycobacterium tuberculosis. Molecules, 26(19), 5945. [Link]

  • Patel, K. C., et al. (2015). Design, synthesis and evaluation of 2-(1,3-dioxoisoindolin-2-yl)-N- phenylacetamides as inhibitors of reverse transcriptase. Der Pharma Chemica, 7(1), 163-171. [Link]

Sources

Comparative

A Comparative Guide to the Validation of X-ray Crystallography Data for N-Substituted Isoquinoline-1,3-diones

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise, atomic-level understanding of a molecule's three-dimensional structure is para...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise, atomic-level understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose, offering unparalleled insight into the spatial arrangement of atoms and the intricate network of intermolecular interactions that govern the properties of a compound. However, the generation of a crystallographic model is only the beginning; rigorous validation of the experimental data is a critical and indispensable step to ensure the accuracy and reliability of the derived structure.

This guide provides an in-depth, comparative analysis of the X-ray crystallographic data for two N-substituted isoquinoline-1,3-dione derivatives, serving as a practical framework for researchers working with this important class of heterocyclic compounds. While the specific data for 2-phenethyl-4H-isoquinoline-1,3-dione is not publicly available, this guide utilizes closely related, published structures to illustrate the core principles and workflows of crystallographic data validation. By examining the experimental data for 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione and 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione , we will explore the key parameters and quality indicators that underpin a trustworthy crystal structure.

The Imperative of Data Validation in Structural Science

The process of solving a crystal structure involves fitting a molecular model to the observed electron density map, which is derived from the diffraction of X-rays by the crystal lattice. This process, known as refinement, is an iterative optimization where the atomic coordinates and other parameters are adjusted to best match the experimental data.[1] However, this process is not infallible. Errors in data collection, processing, or model building can lead to an inaccurate structure. Therefore, a comprehensive validation process is essential to identify and rectify potential issues, ensuring the scientific integrity of the structural model.

Key aspects of crystallographic data validation include:

  • Agreement between the model and the experimental data: This is quantitatively assessed using metrics such as the R-factor.[2]

  • Geometric plausibility of the model: This involves checking for realistic bond lengths, bond angles, and the absence of steric clashes.[3]

  • Overall quality of the data: This is indicated by parameters like the resolution and completeness of the diffraction data.

Comparative Analysis of N-Substituted Isoquinoline-1,3-dione Derivatives

To illustrate the principles of crystallographic data validation, we will compare the published data for two N-substituted isoquinoline-1,3-dione derivatives. These compounds, while differing in their N-substituent, share the same core isoquinoline-1,3-dione scaffold, making them excellent candidates for a comparative analysis.

Parameter Compound 1: 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione[4] Compound 2: 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione [2][5]
Chemical Formula C₁₆H₁₃NO₃C₁₈H₉NO₅
Formula Weight 267.28319.26
Crystal System OrthorhombicMonoclinic
Space Group Pna2₁P2/c
a (Å) 7.677 (4)12.6080 (1)
b (Å) 12.003 (10)13.6849 (2)
c (Å) 13.885 (10)8.4467 (1)
β (˚) 90102.051 (1)
Volume (ų) 1279.4 (15)1425.27 (3)
Z 44
Temperature (K) 100100
Radiation type Mo KαCu Kα
R-factor (R₁) Not explicitly stated, but refinement details provided.0.035 for I > 2σ(I)
wR₂(all data) Not explicitly stated.0.093
Goodness-of-fit (S) Not explicitly stated.1.04
Interpreting the Crystallographic Parameters
  • Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Compound 1 crystallizes in the orthorhombic system, while Compound 2 adopts a monoclinic system.[2][4] This fundamental difference in packing is influenced by the different shapes and intermolecular interactions of the two molecules.

  • Unit Cell Dimensions (a, b, c, β): These values define the size and shape of the unit cell, the basic repeating unit of the crystal.

  • Temperature: Data collection at low temperatures (typically 100 K) is standard practice to minimize thermal vibrations of the atoms, leading to a more precise structure determination.[2][4]

  • R-factor (R₁): This is a critical measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[4] A lower R-factor signifies a better fit.[2] For small molecules, a final R₁ value below 0.05 is generally considered excellent.[5] Compound 2, with an R₁ of 0.035, indicates a high-quality refinement.[2]

  • wR₂: This is another R-factor based on the squared structure factor amplitudes and is also used to assess the quality of the refinement.

  • Goodness-of-fit (S): This parameter should be close to 1 for a good refinement, indicating that the model is a good fit to the data. The value of 1.04 for Compound 2 is ideal.[2]

Experimental Protocols and Validation Workflow

The following sections outline the typical experimental workflow for single-crystal X-ray diffraction and the subsequent data validation steps.

I. Crystallization and Data Collection
  • Synthesis and Crystallization: The first and often most challenging step is to grow single crystals of the compound of interest that are of suitable size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For example, single crystals of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione were obtained by the slow evaporation of an ethyl acetate solution.[4]

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then cooled (e.g., to 100 K) and irradiated with a monochromatic X-ray beam.[2][4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

II. Data Processing and Structure Solution
  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. These intensities are then corrected for various experimental factors and scaled.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions, and thermal parameters to improve the agreement with the experimental data, as monitored by the R-factor.

III. Crystallographic Data Validation Workflow

The validation of the final crystallographic model is a crucial step to ensure its accuracy and reliability. This workflow involves several checks:

Crystallographic Data Validation Workflow cluster_0 Data Collection & Processing cluster_1 Structure Solution & Refinement cluster_2 Validation A Single Crystal Selection B X-ray Diffraction Data Collection A->B C Data Integration & Scaling B->C D Phase Determination C->D E Model Building D->E F Least-Squares Refinement E->F G CheckCIF Analysis F->G H R-factor & Goodness-of-Fit Analysis G->H I Geometric Analysis (Bond Lengths, Angles) H->I J Analysis of Residual Electron Density I->J K K J->K Final Model

Caption: A typical workflow for X-ray crystallography from data collection to final model validation.

  • checkCIF Analysis: The Crystallographic Information File (CIF) is a standard format for archiving and exchanging crystallographic data. The International Union of Crystallography (IUCr) provides a free online service called checkCIF that analyzes a CIF file for completeness, consistency, and potential errors.[6] This should be the first step in the validation process.

  • R-factor and Goodness-of-Fit Analysis: As discussed earlier, the R-factor is a primary indicator of the quality of the agreement between the model and the data.[4][5] The R-factor should be critically evaluated in the context of the data resolution.

  • Geometric Analysis: The bond lengths and angles in the refined model should be compared to standard values for similar chemical environments. Significant deviations may indicate errors in the model.

  • Analysis of Residual Electron Density: The difference electron density map should be examined for any significant positive or negative peaks. Large peaks may indicate missing atoms, incorrect atom assignments, or disorder in the structure.

Alternative and Complementary Structural Validation Techniques

While single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, other spectroscopic techniques provide valuable complementary information and are essential for structural characterization, especially when suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity of atoms in a molecule. For the isoquinoline-1,3-dione scaffold, NMR can confirm the presence and chemical environment of the protons and carbons in the aromatic rings and the N-substituent.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For isoquinoline-1,3-dione derivatives, characteristic peaks for the carbonyl (C=O) groups of the dione would be expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, which helps to confirm its elemental composition.

Conclusion

The validation of X-ray crystallography data is a critical process that ensures the accuracy and reliability of a molecular structure. By carefully examining key quality indicators such as the R-factor, goodness-of-fit, and the geometric plausibility of the model, researchers can have confidence in their structural findings. This guide, through a comparative analysis of two N-substituted isoquinoline-1,3-dione derivatives, has highlighted the essential steps and considerations in the validation workflow. For scientists and professionals in drug development, a rigorously validated crystal structure provides a solid foundation for understanding structure-activity relationships, designing new drug candidates, and advancing the frontiers of chemical and biological research.

References

  • Crystal structure of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. Acta Crystallographica Section E: Structure Reports Online, E67, o2939. Available at: [Link]

  • Crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione. Acta Crystallographica Section E: Crystallographic Communications, E71, o6-o7. Available at: [Link]

  • Protein X-Ray Structure Validation: Key Criteria. In-depth guide to protein structure and function. Available at: [Link]

  • R factor (crystallography). Online Dictionary of Crystallography. Available at: [Link]

  • Ramachandran Plot and Protein Conformation Analysis. Let's Talk Academy. Available at: [Link]

  • Ramachandran Plot as a Tool for Peptide and Protein Structures' Quality Determination. ResearchGate. Available at: [Link]

  • The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. PubMed. Available at: [Link]

  • How to Interpret Ramachandran Plots. YouTube. Available at: [Link]

  • A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. PMC. Available at: [Link]

  • APEX Software. Bruker. Available at: [Link]

  • Analysis of Macromolecular structure - Ramachandran Plot. e-PG Pathshala. Available at: [Link]

  • Crystallographic software list. International Union of Crystallography (IUCr). Available at: [Link]

  • Crystallographic software list. International Union of Crystallography (IUCr). Available at: [Link]

  • MX-Software. Diamond Light Source. Available at: [Link]

  • Macromolecular Crystallography Links. Macromolecular Crystallography Laboratory, University of Florida. Available at: [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. ACS Publications. Available at: [Link]

  • Crystallographic Model Validation: from Diagnosis to Healing. PMC. Available at: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4H-Isoquinoline-1,3-dione, 2-phenethyl-

A Senior Application Scientist's Note: As researchers and developers, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its safe disposal. For novel or specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Note: As researchers and developers, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its safe disposal. For novel or specialized compounds like 4H-Isoquinoline-1,3-dione, 2-phenethyl-, a dedicated Safety Data Sheet (SDS) may not always be readily available. In these instances, our expertise guides us to assess the compound based on its structural motifs and the known hazards of analogous chemicals. This guide is structured on that principle, synthesizing data from the isoquinoline and dicarboximide families to provide a robust, safety-first protocol. Adherence to these procedures is not just about compliance; it is the foundation of a self-validating system of laboratory safety.

Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough hazard assessment is paramount. 4H-Isoquinoline-1,3-dione, 2-phenethyl- belongs to a class of organic compounds whose analogues are known to possess specific biological and chemical reactivities. Based on data from structurally similar compounds, we must presume this substance is a hazardous waste until proven otherwise.

The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] The primary concerns for this compound fall under toxicity and irritation.

Table 1: Anticipated Hazard Profile for 4H-Isoquinoline-1,3-dione, 2-phenethyl-

Hazard CategoryAnticipated RiskRationale & Supporting Evidence from Analogous Compounds
Skin Irritation Likely A common characteristic of isoquinoline and phthalimide-type derivatives.[2][3][4]
Serious Eye Irritation Likely A frequent hazard noted in the safety profiles of similar chemical families.[2][3][5]
Acute Toxicity (Oral) Possible Certain isoquinoline derivatives are classified as harmful if swallowed.[2][3]
Respiratory Irritation Possible Handling the compound as a fine powder may generate dust, which can irritate the respiratory tract.[2][4]
Aquatic Toxicity Possible Related organic compounds have demonstrated harm to aquatic life with long-lasting effects.[3]

Given this profile, all waste containing 4H-Isoquinoline-1,3-dione, 2-phenethyl- must be handled as regulated hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in general solid waste. [1][6]

Personnel Safety & Engineering Controls

Proper disposal begins with protecting the handler. The following personal protective equipment (PPE) and engineering controls are mandatory when handling this compound and its associated waste.

  • Engineering Controls : All handling of the solid compound and preparation of its waste for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8] An eyewash station and safety shower must be readily accessible.[8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety glasses or goggles are required. A face shield is recommended if there is a risk of splashing.[2][3]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2][3]

    • Protective Clothing : A standard laboratory coat is required. Ensure it is fully buttoned.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, linear workflow from the point of waste generation to its final hand-off to environmental health and safety (EH&S) professionals.

Phase 1: Waste Segregation & Container Preparation

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[9]

  • Designate a Waste Container : Obtain a dedicated, sealable waste container compatible with organic solids. A high-density polyethylene (HDPE) pail or a wide-mouthed glass jar with a screw-top lid is appropriate.

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label. Fill it out clearly with:

    • The full chemical name: "4H-Isoquinoline-1,3-dione, 2-phenethyl-"

    • Associated Hazards: "Irritant," "Potentially Toxic"

    • The date of first accumulation.

  • Segregate : Store this container separately from incompatible waste streams, such as strong acids, bases, and oxidizers. It should be stored in a designated Satellite Accumulation Area within the lab.[1]

Phase 2: Collection of Solid Waste

This phase covers the disposal of the pure compound, reaction byproducts, and contaminated consumables.

  • Pure/Excess Compound : Carefully transfer any unneeded or expired solid 4H-Isoquinoline-1,3-dione, 2-phenethyl- into the designated hazardous waste container using a spatula or scoop. Minimize dust generation.

  • Contaminated Consumables : Dispose of all items that have come into direct contact with the compound in the same container. This includes:

    • Contaminated gloves

    • Weighing papers or boats

    • Contaminated paper towels or bench protectors

    • Used silica gel from chromatography

Phase 3: Decontamination of Empty Containers

Empty containers that once held the compound are still considered hazardous waste until properly decontaminated.

  • Triple Rinse Procedure :

    • Rinse the empty container (e.g., a reagent bottle) three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

    • Crucially, collect all solvent rinsate in a separate, clearly labeled "Hazardous Liquid Waste" container. This rinsate is now hazardous waste and must not be poured down the drain. The liquid waste container should be labeled with the name of the solvent and "Trace 4H-Isoquinoline-1,3-dione, 2-phenethyl-".

  • Final Container Disposal : Once triple-rinsed, the container can be prepared for disposal. Deface or completely remove the original manufacturer's label.[10] The clean, de-labeled container can typically be disposed of in the laboratory's broken glass box or regular trash, pending institutional policy.

Phase 4: Final Storage and Disposal
  • Seal the Container : When the solid waste container is full, or if work on the project is complete, ensure the lid is tightly sealed. Do not overfill containers.[10]

  • Arrange for Pickup : Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a pickup for the hazardous waste.[1] Follow their specific procedures for waste transfer.

Emergency Spill Management

In the event of an accidental spill, immediate and correct action is vital to ensure personnel safety.

  • Alert Personnel : Notify all personnel in the immediate area of the spill.

  • Evacuate if Necessary : For a large spill, or if dust is generated, evacuate the area and contact EH&S.

  • Manage Minor Spills : For small, contained spills of the solid material:

    • Ensure proper PPE is worn.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep up the material and place it in the designated hazardous solid waste container.[2][4]

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth in the hazardous waste container.

    • Wash hands thoroughly after the cleanup is complete.

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making and procedural flow for proper disposal.

G Disposal Workflow: 4H-Isoquinoline-1,3-dione, 2-phenethyl- start Waste Generation (Solid Compound, Contaminated PPE, Empty Containers) is_solid Is the waste solid (compound, gloves, etc.)? start->is_solid is_container Is it an empty reagent container? is_solid->is_container No collect_solid Step 1: Place in Labeled 'Solid Hazardous Waste' Container is_solid->collect_solid Yes triple_rinse Step 2: Triple Rinse with Appropriate Solvent is_container->triple_rinse Yes store_waste Step 5: Store Sealed Waste Containers in Satellite Accumulation Area collect_solid->store_waste collect_rinsate Step 3: Collect Rinsate in 'Liquid Hazardous Waste' Container triple_rinse->collect_rinsate deface_label Step 4: Deface Original Label on Empty Container triple_rinse->deface_label collect_rinsate->store_waste dispose_container Dispose of Clean Container (per institutional policy) deface_label->dispose_container contact_ehs Step 6: Contact EH&S for Waste Pickup store_waste->contact_ehs end Final Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for solid and container waste.

Regulatory Framework

All procedures outlined in this guide are designed to comply with the regulations set forth by major governing bodies, such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] These regulations mandate the "cradle-to-grave" management of hazardous materials, meaning the generator of the waste is responsible for it until its ultimate, safe disposal. It is essential to be familiar with and adhere to the specific guidelines provided by your local, state, and institutional authorities, as they may have additional requirements.[13]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Reactivo. How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Stanford Environmental Health & Safety.
  • U.S. Environmental Protection Agency. (2025, October 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • ACTenviro.
  • Tetra Tech. (2022, July 12).
  • ChemicalBook. (2026, March 21).
  • American Chemistry Council.
  • Sigma-Aldrich. 4H-Isoquinoline-1,3-dione | 4456-77-3.
  • Cayman Chemical. (2021, June 30).
  • Sigma-Aldrich. (2021, September 9).
  • Santa Cruz Biotechnology. Phthalimide.
  • ChemicalBook.
  • PubChem. 2-(2-ethoxyethyl)-4H-isoquinoline-1,3-dione.
  • 3M.
  • TCI Chemicals. (2025, November 27).
  • Fisher Scientific.
  • Fisher Scientific. (2010, November 24).
  • ThermoFisher. (2010, November 24).
  • Sigma-Aldrich. (2025, November 6).
  • SlidePlayer.
  • Angene Chemical. (2024, August 31).
  • Fisher Scientific.
  • Amerigo Scientific.
  • ChemicalBook. 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione synthesis.
  • Tokyo Chemical Industry. (2025, September 19).
  • Physikalisch-Technische Bundesanstalt.
  • PMC. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Organic Syntheses Procedure. 2-methyl-4-hydroxyquinoline.
  • The Royal Society of Chemistry. Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)

Sources

Handling

Personal protective equipment for handling 4H-Isoquinoline-1,3-dione, 2-phenethyl-

Comprehensive Safety and Operational Guide: Handling 4H-Isoquinoline-1,3-dione, 2-phenethyl- As drug development pushes toward highly targeted therapies, the safe handling of potent small-molecule inhibitors requires mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4H-Isoquinoline-1,3-dione, 2-phenethyl-

As drug development pushes toward highly targeted therapies, the safe handling of potent small-molecule inhibitors requires more than just basic compliance—it demands a mechanistic understanding of the compound's biological activity. 4H-Isoquinoline-1,3-dione, 2-phenethyl- (CAS: 53558-67-1) is a specialized small-molecule inhibitor targeting Ubiquitin Specific Protease 1 (USP1)[1]. Because of its role in disrupting DNA repair pathways, laboratory personnel must treat this compound with strict operational protocols to prevent unintended systemic exposure.

This guide provides a causality-driven framework for handling, reconstituting, and disposing of this USP1 inhibitor, ensuring both personnel safety and experimental integrity.

Physicochemical & Hazard Profile

Before handling the compound, it is critical to understand its baseline properties. The following table summarizes the quantitative and regulatory data necessary for risk assessment.

PropertySpecification
Compound Name 4H-Isoquinoline-1,3-dione, 2-phenethyl-
CAS Number 53558-67-1
Molecular Formula C17H15NO2
Primary Target Ubiquitin Specific Protease 1 (USP1)
GHS Classifications Acute Tox. 4 (Oral/Inhal.), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Signal Word Warning
Recommended Storage -20°C (Reconstituted in DMSO) / Room Temp (Dry Powder)

Mechanistic Context: Why Stringent Handling is Required

To understand the safety protocols, we must understand the drug's mechanism. USP1, operating in a complex with UAF1, is responsible for deubiquitinating FANCD2 and PCNA—critical steps in the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA repair pathways[1].

Accidental exposure to 4H-Isoquinoline-1,3-dione, 2-phenethyl- traps these proteins in a hyper-ubiquitinated state. If a researcher is exposed, this inhibition can temporarily compromise their cellular DNA repair mechanisms, sensitizing healthy tissue to ambient genotoxic stress (such as UV radiation or environmental mutagens) and potentially leading to genomic instability.

USP1_Pathway Inhibitor 4H-Isoquinoline-1,3-dione, 2-phenethyl- USP1 USP1/UAF1 Complex Inhibitor->USP1 Inhibits Substrates Ub-FANCD2 / Ub-PCNA USP1->Substrates Deubiquitinates Repair DNA Repair Pathways (FA / TLS) Substrates->Repair Promotes Apoptosis Genomic Instability & Apoptosis Repair->Apoptosis Blocked by Inhibitor

Signaling pathway showing how USP1 inhibition disrupts DNA repair and causes genomic instability.

Personal Protective Equipment (PPE) Matrix

Following [2] and [3] guidelines for hazardous drugs, PPE must be selected based on the specific physical state of the chemical during the workflow.

  • Respiratory Protection (N95/P100 or BSC):

    • Causality: As a dry powder, the compound is highly susceptible to static aerosolization. Inhalation bypasses the first-pass metabolism, leading to rapid systemic absorption. All powder weighing must occur inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Hand Protection (Double-Gloving with Nitrile):

    • Causality: Small molecule inhibitors are universally reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is a highly penetrative solvent that acts as a carrier, dragging dissolved solutes across the dermal barrier. Double-gloving ensures that if the outer glove suffers a micro-tear or solvent degradation, the inner glove provides a critical temporal buffer to safely remove the compromised layer before dermal absorption occurs.

  • Eye Protection (Tight-fitting Goggles):

    • Causality: Protects against aerosolized DMSO solutions and micro-particulates which cause severe ocular irritation (GHS Category 2A). Standard safety glasses with side shields are insufficient against solvent splashes.

Operational Workflow & Reconstitution Protocol

To guarantee experimental reproducibility and operator safety, utilize the following self-validating protocol for generating in vitro assay stocks.

Step 1: Equilibration Transfer the sealed vial from storage to a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which causes rapid hydrolysis and degradation of the active pharmacophore.

Step 2: Weighing Using an anti-static weigh boat, measure the required mass within a ventilated balance enclosure. Neutralize static charge using an ionizer to prevent powder from clinging to the spatula and aerosolizing.

Step 3: Reconstitution Add the calculated volume of anhydrous DMSO directly to the original vial (if the entire mass is to be used) to minimize transfer loss. Pipette gently to mix.

Step 4: Quality Control & Validation Hold the vial against a high-contrast background under a light source. The solution must be completely optically clear. Validation Check: Any remaining turbidity indicates incomplete dissolution, which will artificially lower the effective concentration in downstream assays. If turbid, sonicate in a room-temperature water bath for 60 seconds.

Step 5: Aliquoting and Storage Divide the stock solution into single-use aliquots (e.g., 10-50 µL) in amber microcentrifuge tubes to protect from photo-degradation. Store immediately at -20°C.

Workflow A Powder Equilibration (Desiccator, 30 min) B Weighing (Ventilated Enclosure) A->B C Reconstitution (Anhydrous DMSO) B->C D QC Validation (Optical Clarity) C->D E Aliquoting & Storage (Amber Tubes, -20°C) D->E

Standard operating procedure for the safe reconstitution and storage of USP1 inhibitor stocks.

Spill Response & Disposal Plan

Immediate Spill Response:

  • Dry Powder: Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Gently cover the spill with damp, absorbent paper towels. Wipe up the material and place all contaminated materials into a sealed hazardous waste container.

  • DMSO Solution: Absorb with an inert, non-combustible material (such as vermiculite or sand). Do not use combustible materials like sawdust, as DMSO can react exothermically under specific conditions.

Disposal Strategy: 4H-Isoquinoline-1,3-dione, 2-phenethyl- must be treated as hazardous chemical waste. It cannot be flushed down the drain or disposed of in standard biohazard bags. Collect all solid waste, empty vials, and contaminated PPE in a rigid, leak-proof container labeled "Hazardous Chemical Waste - Toxic/Irritant." Incineration at an EPA-approved (or local equivalent) facility is the only authorized method of final destruction[3].

References

  • Title: WO2011137320A2 - Small molecule inhibitors of usp1 deubiquitinating enzyme activity Source: Google Patents URL
  • Source: Centers for Disease Control and Prevention (CDC)
  • Source: Occupational Safety and Health Administration (OSHA)

Sources

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